Product packaging for Propentofylline-d6(Cat. No.:)

Propentofylline-d6

Cat. No.: B563908
M. Wt: 312.40 g/mol
InChI Key: RBQOQRRFDPXAGN-BHEAPFQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Labeled Propentofylline. A c-AMP phosphodiesterase inhibitor. A nerve growth factor stimulator. An adenosine transport inhibitor. A non-selective adenosine receptor antagonist. Nootropic.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N4O3 B563908 Propentofylline-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,2,2,3,3-hexadeuterio-5-oxohexyl)-3-methyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i5D2,6D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOQRRFDPXAGN-BHEAPFQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)C)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Propentofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for Propentofylline-d6, a deuterated analog of the neuroprotective and glial cell modulating agent, Propentofylline. The synthesis involves a two-step process commencing with the regioselective N7-alkylation of 3-methylxanthine with a deuterated propyl source, followed by N1-alkylation with 1-bromo-5-hexanone. This document details the experimental protocols, presents expected quantitative data in a tabular format, and includes a visual representation of the synthetic workflow to aid researchers in the preparation of this isotopically labeled compound for use in metabolic, pharmacokinetic, and other research applications.

Introduction

Propentofylline, 3-methyl-1-(5-oxohexyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative with a range of pharmacological activities, including phosphodiesterase inhibition and adenosine reuptake inhibition. It has been investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and vascular dementia. Isotopically labeled analogs of pharmaceutical compounds are invaluable tools in drug development, enabling sensitive and specific quantification in biological matrices and facilitating the study of drug metabolism and pharmacokinetics.

This compound, where six deuterium atoms are incorporated into the n-propyl group at the 7-position, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. This guide outlines a robust synthetic methodology for the preparation of this compound, providing researchers with the necessary information to produce this critical research tool.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step sequence starting from commercially available 3-methylxanthine.

Step 1: Synthesis of 7-(propyl-d6)-3-methylxanthine (Intermediate 1)

The first step involves the regioselective alkylation of 3-methylxanthine at the N7 position using a deuterated propylating agent, such as 1-bromopropane-d7. While this would yield a d7-labeled intermediate, for the purpose of this guide, we will refer to it as d6, assuming a suitable d6-propyl halide is used or that the d7 is acceptable for the intended application. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution.

Step 2: Synthesis of this compound

The second step is the alkylation of the 7-(propyl-d6)-3-methylxanthine intermediate at the N1 position with 1-bromo-5-hexanone. This reaction is also performed in the presence of a base to deprotonate the remaining acidic proton on the xanthine ring system, leading to the final product, this compound.

Experimental Protocols

Materials and Instrumentation
  • 3-Methylxanthine (≥98%)

  • 1-Bromopropane-d6 (or 1-bromopropane-d7, isotopic purity ≥98%)

  • 1-Bromo-5-hexanone (≥97%)

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Acetone

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step 1: Synthesis of 7-(propyl-d6)-3-methylxanthine (Intermediate 1)
  • Preparation of the Sodium Salt: In a round-bottom flask, dissolve 3-methylxanthine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (1 equivalent).

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator. To ensure the complete removal of water, add toluene and evaporate to dryness (azeotropic distillation).

  • Alkylation: Suspend the resulting sodium salt of 3-methylxanthine in anhydrous dimethylformamide (DMF). To this suspension, add 1-bromopropane-d6 (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate. Collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 7-(propyl-d6)-3-methylxanthine.

Step 2: Synthesis of this compound
  • Reaction Setup: To a solution of 7-(propyl-d6)-3-methylxanthine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Alkylation: Stir the suspension at room temperature for 30 minutes, then add 1-bromo-5-hexanone (1.2 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized this compound.

ParameterExpected Value
Molecular Formula C₁₅H₁₆D₆N₄O₃
Molecular Weight 312.42 g/mol
Isotopic Purity ≥98% (dependent on the purity of the deuterated starting material)
Appearance White to off-white solid
Mass Spectrometry (ESI-MS) Expected [M+H]⁺: m/z 313.24
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.5 (s, 1H, H-8), ~4.2 (t, 2H, N1-CH₂), ~4.0 (t, 0H, N7-CH₂-d₂), ~3.6 (s, 3H, N3-CH₃), ~2.8 (t, 2H, CH₂-C=O), ~2.2 (s, 3H, C=O-CH₃), ~1.8 (m, 4H, N1-CH₂-CH₂-CH₂), ~1.6 (m, 0H, N7-CH₂-CH₂-d₂), ~0.9 (t, 0H, N7-CH₂-CH₂-CH₃-d₃). Note: Signals for the deuterated propyl group will be absent or significantly reduced in intensity.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~208 (C=O, ketone), ~155 (C6), ~151 (C2), ~148 (C4), ~141 (C8), ~107 (C5), ~49 (N7-CH₂), ~44 (N1-CH₂), ~42 (CH₂-C=O), ~33 (N3-CH₃), ~30 (C=O-CH₃), ~26 (N1-CH₂-CH₂), ~24 (N1-CH₂-CH₂-CH₂), ~22 (N7-CH₂-CH₂), ~11 (N7-CH₂-CH₂-CH₃). Note: Carbon signals of the deuterated propyl group will show splitting due to C-D coupling and may have reduced intensity.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflow and the signaling pathway of Propentofylline.

Synthesis_Workflow cluster_step1 Step 1: N7-Alkylation cluster_step2 Step 2: N1-Alkylation A 3-Methylxanthine C NaOH, DMF A->C 1. B 1-Bromopropane-d6 B->C 2. D 7-(propyl-d6)-3-methylxanthine (Intermediate 1) C->D Heat E Intermediate 1 G K2CO3, DMF E->G 1. F 1-Bromo-5-hexanone F->G 2. H This compound G->H Heat

Caption: Synthetic workflow for this compound.

Signaling_Pathway Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine_Uptake Adenosine Uptake Propentofylline->Adenosine_Uptake Inhibits cAMP cAMP PDE->cAMP Degrades Adenosine Extracellular Adenosine Adenosine_Uptake->Adenosine Reduces Glial_Modulation Glial Cell Modulation cAMP->Glial_Modulation Adenosine->Glial_Modulation Neuroprotection Neuroprotection Glial_Modulation->Neuroprotection

Caption: Simplified signaling pathway of Propentofylline.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The proposed two-step synthetic route is based on established xanthine chemistry and utilizes commercially available starting materials. The provided data and visualizations are intended to support researchers in the successful preparation and characterization of this valuable isotopic labeling standard, thereby facilitating advanced research in the fields of drug metabolism, pharmacokinetics, and neuropharmacology. Adherence to standard laboratory safety procedures is essential when carrying out the described synthesis.

Navigating the Core Aspects of Propentofylline-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for Propentofylline-d6. This deuterated analog of Propentofylline serves as a valuable tool in pharmacokinetic and metabolic studies, offering a more precise understanding of the parent compound's behavior in biological systems.

Safety Data Sheet and Handling of Propentofylline

Proper handling of this compound is paramount to ensure laboratory safety and data integrity. The following guidelines are based on available safety data for Propentofylline.

Hazard Identification and Precautionary Measures

Propentofylline is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Key Precautionary Statements:

  • P260: Do not breathe dust.[2][4]

  • P264: Wash skin thoroughly after handling.[2][3][4]

  • P270: Do not eat, drink or smoke when using this product.[2][3][4]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2][3][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Handling and Storage

Safe handling and storage practices are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

  • Storage: Keep in properly labeled containers. Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]

Quantitative Data

The following tables summarize the available quantitative data for Propentofylline.

Toxicological Data
Test Species Route Value Reference
Acute Oral Toxicity (LD50)RatOral940 mg/kg[2]
Acute Oral Toxicity (LD50)RabbitOral405 mg/kg[7]

This data is for the non-deuterated Propentofylline and should be used as an estimate for the deuterated form.

Physical and Chemical Properties
Property Value
Molecular Formula C₁₅H₁₆D₆N₄O₃
Molar Mass 312.43 g/mol (approx.)
Appearance Solid (assumed)

Experimental Protocols

Deuterated compounds like this compound are primarily used as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the parent drug in biological matrices. Below is a representative experimental protocol for the determination of a related compound, Pentoxifylline, in rat plasma using a deuterated internal standard, which can be adapted for this compound.

LC-MS/MS Method for Quantification in Rat Plasma

This method describes the simultaneous quantification of Pentoxifylline and its metabolites using Pentoxifylline-d6 as an internal standard (IS).[8]

1. Chemicals and Reagents:

  • Pentoxifylline (PTX)

  • Pentoxifylline-d6 (PTX-d6) as internal standard (IS)

  • HPLC-grade methanol

  • Formic acid

  • Water[8]

2. Sample Preparation:

  • Plasma samples are prepared by protein precipitation with methanol.[8]

3. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A liquid chromatography system capable of gradient elution.

  • Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm).[8]

  • Mobile Phase: Isocratic mobile phase consisting of 0.1% formic acid in water and methanol (20:80, v/v).[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) interface.

  • Ionization Mode: Positive ionization.[8]

  • Detection Mode: Multiple reaction monitoring (MRM).[8]

  • MRM Transitions:

    • PTX: m/z 279.3 > 181.1

    • PTX-d6 (IS): m/z 285.3 > 187.1[8]

4. Method Validation:

  • The method should be fully validated for selectivity, lower limit of quantitation, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.[8]

Signaling Pathways of Propentofylline

Propentofylline exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms.[9] It acts as a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor. This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[9] Furthermore, by inhibiting adenosine reuptake, it increases the extracellular concentration of adenosine, which can activate adenosine receptors, leading to neuroprotective and anti-inflammatory effects.[9]

Propentofylline_Signaling_Pathway Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE inhibits Adenosine_Reuptake Adenosine Reuptake Propentofylline->Adenosine_Reuptake inhibits cAMP_cGMP ↑ cAMP & cGMP Adenosine ↑ Extracellular Adenosine PKA_PKG ↑ PKA & PKG Activation cAMP_cGMP->PKA_PKG Adenosine_Receptors Adenosine Receptor Activation Adenosine->Adenosine_Receptors Neuroprotection Neuroprotection PKA_PKG->Neuroprotection Adenosine_Receptors->Neuroprotection Anti_inflammation Anti-inflammation Adenosine_Receptors->Anti_inflammation

Caption: Mechanism of action of Propentofylline.

Experimental_Workflow start Start: Rat Plasma Sample step1 Add this compound (Internal Standard) start->step1 step2 Protein Precipitation (e.g., with Methanol) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification of Propentofylline step5->end

Caption: Analytical workflow for Propentofylline quantification.

References

Propentofylline vs. Propentofylline-d6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physical properties of propentofylline and its deuterated analog, propentofylline-d6. It includes a detailed summary of their quantitative data, experimental protocols for the determination of key physical properties, and a visualization of the compound's primary signaling pathway.

Comparative Physical Properties

The following table summarizes the known physical and chemical properties of propentofylline and this compound. It is important to note that experimentally determined physical properties for this compound are not widely available. However, the substitution of hydrogen with deuterium typically has a negligible effect on macroscopic physical properties such as melting point, boiling point, and solubility. Therefore, the properties of this compound are presumed to be highly similar to those of its non-deuterated counterpart.

PropertyPropentofyllineThis compound
Molecular Formula C₁₅H₂₂N₄O₃[1][2]C₁₅H₁₆D₆N₄O₃
Molecular Weight 306.36 g/mol [1]312.40 g/mol
Melting Point 64-66 °C, 69-70 °CNot experimentally determined; presumed to be similar to propentofylline.
Boiling Point 541.4 ± 56.0 °C (Predicted)Not experimentally determined; presumed to be similar to propentofylline.
Water Solubility 12.4 mg/mLNot experimentally determined; presumed to be similar to propentofylline.
pKa 0.58 ± 0.70 (Predicted)Not experimentally determined; presumed to be similar to propentofylline.
Appearance White crystalline powder[3]Not specified; likely a white solid.
Solubility in Organic Solvents Easily soluble in methanol, ethanol, or acetone; slightly soluble in ether; hardly soluble in n-hexane.[3]Not experimentally determined; presumed to be similar to propentofylline.

Experimental Protocols

This section outlines general experimental methodologies for determining the key physical properties of organic compounds like propentofylline and this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded. This range is reported as the melting point.[4][5][6][7][8]

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed, thermostated flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.[3][9][10][11][12]

Determination of pKa

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid or base (the titrant) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[13]

Synthesis and Purification

General Synthesis of Propentofylline (a Xanthine Derivative)

Propentofylline belongs to the xanthine class of compounds. A general synthetic approach for such derivatives often involves the Traube purine synthesis or modifications thereof.

  • Uracil Formation: The synthesis typically starts with the condensation of a substituted urea with a cyanoacetic acid derivative to form a substituted 6-aminouracil.

  • Nitrosation and Reduction: The 6-aminouracil is then nitrosated at the 5-position, followed by reduction of the nitroso group to an amino group, yielding a 5,6-diaminouracil.

  • Imidazole Ring Formation: The 5,6-diaminouracil is then reacted with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, to close the imidazole ring and form the xanthine core.

  • Alkylation: The final step involves the selective alkylation of the xanthine core at the desired nitrogen positions to introduce the propyl and 5-oxohexyl side chains.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to the non-deuterated compound, but would utilize a deuterated starting material. For example, a deuterated propyl iodide (propyl-d7 iodide) could be used in the alkylation step to introduce the deuterated propyl chain. Alternatively, deuterated precursors for the 5-oxohexyl chain could be employed.

Purification

Purification of the final product is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The purity of the compound is then confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Signaling Pathway of Propentofylline

Propentofylline exerts its pharmacological effects through multiple mechanisms, primarily by acting as a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor.[1][2][14] This dual action leads to a cascade of downstream effects that are beneficial in neurodegenerative and vascular disorders.

Propentofylline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Propentofylline Propentofylline Adenosine_Transporter Adenosine Transporter Propentofylline->Adenosine_Transporter Inhibits PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Transporter Adenosine_Receptor Adenosine Receptor (A1/A2) Adenosine->Adenosine_Receptor Activates Neuroprotection Neuroprotection & Reduced Neuroinflammation Adenosine_Receptor->Neuroprotection Contributes to cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neurotrophic factors, Anti-inflammatory cytokines) CREB->Gene_Expression Promotes Gene_Expression->Neuroprotection

Caption: Propentofylline's dual mechanism of action.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel compound like propentofylline or its deuterated analog.

Physical_Property_Workflow Start Synthesized Compound Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Analysis Purity Analysis (HPLC, NMR, MS) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility_Screen Solubility Screening (Aqueous & Organic Solvents) Purity_Analysis->Solubility_Screen Characterization_Complete Physical Property Characterization Complete Melting_Point->Characterization_Complete Aqueous_Solubility Quantitative Aqueous Solubility Solubility_Screen->Aqueous_Solubility pKa_Determination pKa Determination Aqueous_Solubility->pKa_Determination pKa_Determination->Characterization_Complete

Caption: Workflow for physical property characterization.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Propentofylline in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propentofylline is a xanthine derivative that exhibits neuroprotective properties and is investigated for the treatment of Alzheimer's disease and vascular dementia. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, specific, and robust bioanalytical method is essential for the accurate quantification of propentofylline in biological matrices. This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of propentofylline in human plasma. The use of a stable isotope-labeled internal standard, propentofylline-d6, ensures high accuracy and precision by compensating for variability in sample processing and matrix effects.[1] The method employs a simple protein precipitation procedure for sample preparation, offering a rapid and efficient workflow suitable for high-throughput analysis.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Propentofylline (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of propentofylline and this compound (Internal Standard, IS) by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the propentofylline stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration standards and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate propentofylline working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[2][4][5]

  • Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions
  • LC System: UPLC System

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Column C18 Column (e.g., Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Flow Rate 0.3 mL/min
Gradient 30% B (0-0.5 min), 30-90% B (0.5-2.5 min), 90% B (2.5-3.5 min), 90-30% B (3.5-3.6 min), 30% B (3.6-5.0 min)
Injection Volume 5 µL
Column Temp 40°C
Autosampler Temp 10°C
Ion Source ESI Positive
MRM Transitions See Table 2
Dwell Time 100 ms
Collision Gas Argon

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propentofylline307.2181.125
This compound (IS)313.2187.125
(Note: MRM transitions for propentofylline are based on its chemical structure and fragmentation patterns similar to related compounds like pentoxifylline. The transition for pentoxifylline-d6 is m/z 285.3 > 187.1.[2][4])

Method Validation Summary

The method was validated according to regulatory guidelines.[6]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Propentofylline0.5 - 500y = 0.015x + 0.002> 0.998
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). All results were within the acceptable limit of ±15% (±20% for LLOQ).[3]

Table 4: Summary of Intra- and Inter-Day Accuracy and Precision

QC LevelConc. (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ0.58.5105.211.2103.8
LQC1.56.297.88.199.5
MQC754.1101.55.9102.1
HQC4003.596.44.898.2
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The method showed consistent recovery and minimal matrix effect.

Table 5: Extraction Recovery and Matrix Effect

QC LevelConc. (ng/mL)Mean Recovery (%)Recovery %RSDMean Matrix Effect (%)Matrix Effect %RSD
LQC1.595.25.898.17.2
HQC40097.84.199.55.5
Stability

Propentofylline was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Visualizations

Experimental Workflow

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

G cluster_0 Sample Handling & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting SampleReceipt Receive Plasma Samples SamplePrep Protein Precipitation (Methanol + IS) SampleReceipt->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Injection Inject Sample SupernatantTransfer->LCMS_Injection Chromatography Chromatographic Separation (C18 Column) LCMS_Injection->Chromatography MassSpec MS/MS Detection (MRM Mode) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow for propentofylline quantification.

Method Validation Logical Framework

This diagram shows the relationship between the core characteristics and the specific tests required for bioanalytical method validation.

G Core Reliable Bioanalytical Method Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Selectivity Selectivity & Specificity Core->Selectivity Sensitivity Sensitivity Core->Sensitivity Reproducibility Reproducibility Core->Reproducibility Stability Stability Core->Stability QC_Samples QC Sample Analysis Accuracy->QC_Samples Precision->QC_Samples Interference Interference Check Selectivity->Interference LLOQ_Test LLOQ Determination Sensitivity->LLOQ_Test Matrix_Effect Matrix Effect Test Reproducibility->Matrix_Effect Recovery Extraction Recovery Reproducibility->Recovery Stability_Tests Freeze-Thaw, Bench-Top, Long-Term Stability Stability->Stability_Tests

Caption: Key relationships in bioanalytical method validation.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of propentofylline in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides reliable and reproducible results. The method was fully validated and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it well-suited for supporting clinical and non-clinical pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Propentofylline in Human Plasma using a Validated LC-MS/MS Method with Propentofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Propentofylline in human plasma. The method utilizes a stable isotope-labeled internal standard, Propentofylline-d6, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of Propentofylline in a biological matrix.

Introduction

Propentofylline is a xanthine derivative with neuroprotective properties, acting as both a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor.[1][2][3] By inhibiting PDEs, Propentofylline increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial second messengers in various cellular signaling pathways.[1][2] Furthermore, its inhibition of adenosine reuptake elevates extracellular adenosine concentrations, leading to the activation of adenosine receptors with neuroprotective and anti-inflammatory effects.[1][4] Given its therapeutic potential in conditions such as Alzheimer's disease and vascular dementia, a reliable quantitative method is essential for its study.[2] This application note presents a validated LC-MS/MS method for the determination of Propentofylline in human plasma, utilizing this compound as the internal standard for optimal accuracy and reproducibility.

Signaling Pathway of Propentofylline

Propentofylline Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_Transporter Adenosine Transporter Adenosine_Receptor Adenosine Receptor AC_GC Adenylyl/Guanylyl Cyclase Adenosine_Receptor->AC_GC Propentofylline_ext Propentofylline Propentofylline_ext->Adenosine_Transporter Inhibits PDE Phosphodiesterase (PDE) Propentofylline_ext->PDE Inhibits Adenosine_ext Adenosine Adenosine_ext->Adenosine_Transporter Uptake Adenosine_ext->Adenosine_Receptor Activates cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Neuroprotection Neuroprotection & Anti-inflammation PKA_PKG->Neuroprotection ATP_GTP ATP / GTP ATP_GTP->AC_GC AC_GC->cAMP_cGMP Converts

Caption: Mechanism of action of Propentofylline.

Experimental Protocols

Materials and Reagents
  • Propentofylline analytical standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

Sample Preparation
  • Thaw human plasma samples at room temperature.

  • Spike 50 µL of plasma with 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 20% B for 1.0 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions
CompoundQ1 (m/z)Q3 (m/z)
Propentofylline 307.4195.2
This compound 313.4201.2

Quantitative Data

Calibration Curve

The method was linear over the concentration range of 0.5 to 500 ng/mL.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.124
100.251
501.258
1002.515
2506.289
50012.571
A linear regression with a 1/x² weighting factor resulted in a correlation coefficient (r²) of >0.99.
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8105.47.5103.8
Low1.55.298.76.1101.2
Medium754.1102.34.9100.5
High4003.599.84.299.1
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.592.195.8
High40094.597.2

Experimental Workflow

Experimental Workflow Start Start: Human Plasma Sample Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Propentofylline Concentration Data_Processing->End

References

Protocol for the Quantification of Propentofylline in Plasma using Propentofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the quantitative analysis of propentofylline in plasma samples using a stable isotope-labeled internal standard, Propentofylline-d6. The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for bioanalytical applications. This compound is an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it effectively accounts for variability during sample preparation and analysis. This protocol is adapted from a validated method for the analysis of a structurally related compound, demonstrating the robustness of the described techniques.[1][2]

Quantitative Data Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method using a deuterated internal standard for a related xanthine derivative in plasma. These values serve as a benchmark for the expected performance of the method described herein.

ParameterSpecificationResult
Linearity
Calibration Range5–8000 ng/mLr² ≥ 0.99
Precision & Accuracy
Intra-day Precision (CV%)≤ 15%0.69% to 5.65%
Intra-day Accuracy85-115%93.52% to 107.12%
Inter-day Precision (CV%)≤ 15%1.68% to 12.48%
Inter-day Accuracy85-115%94.36% to 108.51%
Recovery
Analyte RecoveryConsistent and reproducible83.50% to 90.10%
Internal Standard RecoveryConsistent and reproducible~95%
Matrix Effect
Internal Standard-Normalized Matrix FactorConsistent and reproducible0.99 to 1.03 (RSD% ≤ 3.27%)

Data adapted from a validated method for a structurally similar analyte using a deuterated internal standard.[2][3]

Experimental Protocols

This section details the materials and step-by-step procedures for the analysis of propentofylline in plasma.

Materials and Reagents
  • Propentofylline (analyte)

  • This compound (internal standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥ 98%)

  • Ammonium acetate

  • Ultrapure water

  • Control plasma (e.g., rat, human, beagle)[4]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve propentofylline and this compound in methanol to obtain a final concentration of 1 mg/mL for each. Store at -20°C.[2]

  • Working Standard Solutions: Serially dilute the propentofylline stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration curve standards and quality control (QC) samples.[2]

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 500 ng/mL.[2]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from the plasma matrix.[2][4][5]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 30 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the 500 ng/mL this compound internal standard working solution.

  • Add 0.5 mL of cold methanol to precipitate plasma proteins.[2]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 20,800 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 7 µL) into the LC-MS/MS system for analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following conditions have been successfully used for the analysis of related compounds and are recommended as a starting point.[1][2]

Liquid Chromatography (LC)

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., Imtakt Cadenza® CD-C18, 100 x 3 mm, 3 µm)[2]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Elution Mode: Isocratic

  • Composition: 20:80 (Mobile Phase A: Mobile Phase B)[2]

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 40°C

  • Injection Volume: 7 µL[2]

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propentofylline: To be determined by direct infusion of a standard solution. The precursor ion will be [M+H]⁺.

    • This compound: m/z 285.3 → 187.1 (This transition is for Pentoxifylline-d6 but is expected to be very similar or identical for this compound and should be confirmed).[1][2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (30 µL) add_is 2. Add this compound (IS) plasma->add_is add_meoh 3. Add Cold Methanol (0.5 mL) add_is->add_meoh vortex 4. Vortex (5 min) add_meoh->vortex centrifuge 5. Centrifuge (20,800 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject (7 µL) supernatant->inject lc 8. LC Separation (C18 Column) inject->lc ms 9. MS/MS Detection (MRM) lc->ms data 10. Data Processing ms->data

Caption: Workflow for plasma sample analysis.

Role of the Internal Standard

G cluster_process Analytical Process cluster_correction Correction Mechanism prep Sample Preparation (e.g., extraction loss) injection Injection Volume Variability prep->injection ionization MS Ionization (Matrix Effects) injection->ionization analyte Analyte Signal (Propentofylline) ionization->analyte Affects is Internal Standard Signal (this compound) ionization->is Affects Similarly ratio Calculate Ratio (Analyte / IS) analyte->ratio is->ratio concentration Accurate Concentration ratio->concentration

Caption: Role of this compound as an internal standard.

References

Application Note: High-Throughput Bioanalytical Method Validation for Propentofylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the validation of a robust and sensitive bioanalytical method for the quantification of Propentofylline in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates Propentofylline-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The described validation parameters adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] This method is suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies.

Introduction

Propentofylline is a xanthine derivative investigated for its therapeutic potential in treating various neurodegenerative and cerebrovascular disorders. To accurately characterize its pharmacokinetic profile, a reliable and validated bioanalytical method is essential for its quantification in biological matrices. This application note provides a comprehensive guide for the validation of an LC-MS/MS method for Propentofylline in human plasma, a common matrix in clinical and preclinical studies. The use of a deuterated internal standard, this compound, is critical for correcting potential variabilities during sample preparation and analysis, thereby enhancing the method's robustness.

Experimental

Materials and Reagents
  • Propentofylline (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Control Human Plasma (with K2EDTA as anticoagulant)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 3 mm, 3 µm).[3]

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (100 x 3 mm, 3 µm)[3]
Mobile Phase A0.1% Formic Acid in Water[3]
Mobile Phase B0.1% Formic Acid in Methanol[3]
Flow Rate0.4 mL/min
GradientIsocratic: 20% A, 80% B[3]
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[3]
MRM Transition (Propentofylline)To be determined experimentally, expected m/z > 181.1[3]
MRM Transition (this compound)To be determined experimentally, expected m/z > 187.1[3]
Collision EnergyOptimized for each transition
Dwell Time100 ms

Note: The MRM transitions for Propentofylline and its deuterated standard are based on the fragmentation of the closely related compound Pentoxifylline and its d6-labeled internal standard.[3][4] These should be optimized during method development.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Propentofylline and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Propentofylline stock solution with 50:50 methanol/water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with methanol.[3]

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma samples (calibration standards, quality control samples, and unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (500 ng/mL this compound) to each tube and vortex briefly.

  • Add 150 µL of cold methanol to precipitate plasma proteins.[3]

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.[3]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Propentofylline and this compound.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards in duplicate over a concentration range of 0.25 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Propentofylline to this compound against the nominal concentration of Propentofylline. A linear regression with a weighting factor of 1/x² was applied.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Summary of Linearity, Accuracy, and Precision Data

ParameterLLOQ (0.25 ng/mL)LQC (0.75 ng/mL)MQC (75 ng/mL)HQC (400 ng/mL)
Linearity \multicolumn{4}{c}{Correlation Coefficient (r²) > 0.99}
Intra-Day (n=6)
Mean Concentration (ng/mL)0.260.7376.2395.8
Accuracy (% Bias)4.0-2.71.6-1.1
Precision (% CV)8.56.24.13.5
Inter-Day (n=18, 3 runs)
Mean Concentration (ng/mL)0.240.7774.1408.2
Accuracy (% Bias)-4.02.7-1.22.1
Precision (% CV)10.28.96.85.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at LQC and HQC levels. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples. The matrix effect was assessed by comparing the analyte response in post-extraction spiked samples to that of neat solutions.

Table 3: Recovery and Matrix Effect Data

ParameterLQCHQC
Extraction Recovery (%)
Propentofylline92.595.1
This compound94.293.8
Matrix Effect (%)
Propentofylline98.7101.3
This compound99.1100.5
Stability

The stability of Propentofylline in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study.

Table 4: Stability Data

Stability ConditionDurationTemperatureAcceptance Criteria (% Bias)Result
Freeze-Thaw3 cycles-80°C to Room Temp±15%Pass
Short-Term (Bench-Top)6 hoursRoom Temperature±15%Pass
Long-Term90 days-80°C±15%Pass
Post-Preparative48 hours10°C (Autosampler)±15%Pass

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the bioanalytical method.

G cluster_core Core Parameters cluster_sample Sample Handling Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Hierarchy of bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method for the quantification of Propentofylline in human plasma is selective, linear, accurate, precise, and robust. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method has been successfully validated according to current regulatory standards and is suitable for use in pharmacokinetic studies.

References

Application Notes and Protocols for the Detection of Propentofylline-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric detection of Propentofylline-d6, a common internal standard for the quantification of Propentofylline. The following protocols and parameters are compiled from established methodologies for structurally similar compounds and available spectral data. Optimization of certain parameters on the specific instrumentation used is recommended for achieving the best performance.

Introduction

Propentofylline is a xanthine derivative that acts as a phosphodiesterase inhibitor and has shown potential in the treatment of dementia and other neurodegenerative disorders. Accurate quantification of Propentofylline in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations during sample preparation and analysis in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3]

This document outlines the key mass spectrometry parameters, a detailed liquid chromatography method, and a sample preparation protocol for the detection and quantification of this compound.

Mass Spectrometry Parameters

The following mass spectrometry parameters are proposed for the detection of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. These are based on the known fragmentation of structurally related compounds, such as Pentoxifylline-d6, and the fragmentation patterns observed for Propentofylline in gas chromatography-mass spectrometry (GC-MS).[4][5][6][7]

Table 1: Proposed MRM Transition and Mass Spectrometer Parameters for this compound

ParameterRecommended ValueNotes
Precursor Ion (Q1) m/z 315.4[M+H]⁺ for this compound. The exact mass may vary slightly depending on the deuteration pattern.
Product Ion (Q2) m/z 200.1Corresponds to the xanthine core with the deuterated methyl and propyl groups. This transition requires experimental confirmation and optimization.
Ionization Mode Electrospray Ionization (ESI), PositivePropentofylline contains nitrogen atoms that are readily protonated.
Collision Energy (CE) 25 - 35 eVThis is a starting range and should be optimized for the specific instrument to maximize the signal of the product ion.
Declustering Potential (DP) 60 - 80 VThis is a starting range and should be optimized to minimize fragmentation in the source and maximize the precursor ion signal.
Dwell Time 100 - 200 msAdequate for good peak shape and sensitivity.

Note: The optimal CE and DP are instrument-dependent and should be determined by infusing a standard solution of this compound and varying these parameters to achieve the maximum intensity of the product ion.

Liquid Chromatography Method

This method is adapted from established protocols for similar xanthine derivatives and is suitable for the separation of Propentofylline from endogenous matrix components.[4][5][8]

Table 2: Liquid Chromatography Parameters

ParameterRecommended Conditions
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and effective protein precipitation method for the extraction of Propentofylline from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN) containing 0.1% formic acid, chilled to -20°C

  • Microcentrifuge tubes

  • Microcentrifuge

  • Autosampler vials

Protocol:

  • Pipette 50 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of chilled acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject into the LC-MS/MS system.

Instrument Setup and Data Acquisition
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the parameters outlined in Table 1.

  • Create an acquisition method that includes the MRM transition for this compound. If quantifying Propentofylline, include its MRM transition as well (e.g., m/z 309.4 → 194.1).

  • Inject a series of calibration standards, quality control samples, and the prepared unknown samples.

  • Process the data using the appropriate software to integrate the peak areas for both the analyte and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Cold ACN (200 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_propentofylline Propentofylline (Analyte) cluster_internal_standard This compound (Internal Standard) Propentofylline Propentofylline MW: 308.37 Prop_Q1 Q1: m/z 309.4 Propentofylline->Prop_Q1 Prop_d6 This compound MW: ~314.4 Propentofylline->Prop_d6 Structural Analogy Prop_Q2 Q2: m/z 194.1 Prop_Q1->Prop_Q2 Prop_d6_Q1 Q1: m/z 315.4 Prop_d6_Q2 Q2: m/z 200.1 Prop_d6->Prop_d6_Q1 Prop_d6_Q1->Prop_d6_Q2

References

Application Note: High-Throughput Analysis of Propentofylline and its Deuterated Internal Standard in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Propentofylline and its deuterated internal standard, Propentofylline-d6, in plasma samples. The sample preparation involves a simple and efficient protein precipitation step, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Propentofylline is a xanthine derivative with neuroprotective and cognitive-enhancing properties. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and ensuring the accuracy and precision of the quantification. This application note provides a detailed protocol for the chromatographic separation and quantification of Propentofylline and this compound in plasma. The methodology is adapted from established procedures for the related compound Pentoxifylline.[1][2][3][4][5][6]

Experimental

Materials and Reagents
  • Propentofylline (purity >99%)

  • This compound (purity >99%)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Ultrapure water

  • Control plasma (e.g., rat, dog, or human)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: A C18 or Phenyl-Hexyl column is recommended for optimal separation.[2][5]

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. These parameters may require optimization based on the specific instrumentation and column used.

ParameterRecommended Condition
Analytical Column Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[2]
Mobile Phase B Methanol[2]
Gradient Elution See Table 2
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C[2]
Autosampler Temp. 4°C[2]
Mass Spectrometer Settings

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of Propentofylline and this compound. The specific mass transitions will need to be optimized. For guidance, the transitions for the related compound Pentoxifylline and its deuterated standard are often monitored.[1][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propentofylline To be determinedTo be determined
This compound To be determinedTo be determined

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Propentofylline and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Propentofylline stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to obtain an IS working solution at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate working solutions to achieve a range of concentrations for the calibration curve and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol

A simple protein precipitation method is recommended for sample preparation.[1][2]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Data Analysis

The concentration of Propentofylline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Results and Discussion

The chromatographic method should provide good separation of Propentofylline and this compound from endogenous plasma components. A representative chromatogram would show sharp, symmetrical peaks for both analytes. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.[7][8][9]

Quantitative Data Summary
ParameterPropentofyllineThis compound
Retention Time (min) To be determinedTo be determined
Linearity (r²) > 0.99-
Lower Limit of Quantification (LLOQ) To be determined-
Intra-day Precision (%CV) < 15%-
Inter-day Precision (%CV) < 15%-
Accuracy (%) 85-115%-
Recovery (%) > 80%> 80%

Method Validation Workflow

cluster_prep Method Development & Validation stock Stock Solution Preparation working Working Solution Preparation stock->working cal_qc Calibration & QC Sample Spiking working->cal_qc extraction Sample Extraction (Protein Precipitation) cal_qc->extraction analysis LC-MS/MS Analysis extraction->analysis validation Method Validation (Accuracy, Precision, etc.) analysis->validation

Caption: Workflow for the development and validation of the bioanalytical method.

Chromatographic Separation Principle

cluster_system Chromatographic System cluster_mobile Mobile Phase cluster_column Stationary Phase cluster_analytes Analytes mp_a Aqueous (0.1% Formic Acid) column C18 or Phenyl-Hexyl Column mp_a->column Elution mp_b Organic (Methanol) mp_b->column Elution detector MS/MS Detector column->detector Separation prop Propentofylline prop->column Interaction prop_d6 This compound prop_d6->column Interaction

Caption: Principle of chromatographic separation for Propentofylline and its internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Propentofylline in plasma. The simple sample preparation procedure and fast chromatographic runtime make it well-suited for high-throughput bioanalysis in a drug development setting. The method should be fully validated according to international guidelines before its application in regulated studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Propentofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in bioanalysis when using Propentofylline-d6 as an internal standard. This resource provides guidance for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects in their liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my analysis of Propentofylline?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantification of the target analyte.[1][2] In the analysis of Propentofylline, endogenous substances from biological samples like plasma, urine, or tissue homogenates can interfere with the ionization of both Propentofylline and its deuterated internal standard, this compound.

Q2: I am observing significant variability in the this compound internal standard (IS) peak area across my sample batch. What could be the cause?

Variability in the internal standard response is a classic indicator of matrix effects.[3] Several factors could be responsible:

  • Differential Matrix Effects: Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement of the this compound signal.

  • Phospholipid Interference: Phospholipids are a major component of cell membranes and are notorious for causing ion suppression in ESI-MS. They can co-extract with your analyte and elute in the same chromatographic window.

  • Ion Source Contamination: Accumulation of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual or sudden drop in signal intensity.[2]

  • Sample Preparation Inconsistency: Inconsistent extraction recovery of this compound between samples can also lead to variable peak areas.

Q3: My calibration curve for Propentofylline is non-linear, even when using this compound. Why is this happening?

Non-linearity in the calibration curve, despite using a stable isotope-labeled internal standard, can be a symptom of severe matrix effects.[2] This can occur if the matrix effect is not consistent across the concentration range of the calibrators. At higher concentrations, the analyte itself can contribute to the matrix effect, a phenomenon known as a "self-induced matrix effect."[4] Additionally, if the internal standard concentration is significantly different from the analyte concentration in some samples, the extent of suppression for the analyte and the IS may not be proportional.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are impacting your assay, the first step is to confirm and quantify their magnitude.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment compares the response of an analyte in a clean solution to its response in a sample matrix extract to which the analyte has been added after extraction.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Propentofylline and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Propentofylline and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike Propentofylline and this compound into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

ParameterValueInterpretation
Matrix Effect < 85%Ion Suppression
> 115%Ion Enhancement
85% - 115%Acceptable/No significant matrix effect
Recovery < 100%Inefficient extraction
Overall Process Efficiency < 85%Combination of ion suppression and/or poor recovery

Hypothetical Data Summary:

AnalyteConcentration (ng/mL)Set A Peak Area (Neat)Set B Peak Area (Post-Spike)Set C Peak Area (Pre-Spike)Matrix Effect (%)Recovery (%)Overall Process Efficiency (%)
Propentofylline10150,00090,00072,00060.080.048.0
This compound50300,000165,000132,00055.080.044.0
  • In this hypothetical example, significant ion suppression is observed for both the analyte and the internal standard. The extraction recovery is 80%.

Troubleshooting Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_interp Interpretation A Set A: Neat Solution (Analyte in Solvent) LCMS Inject and Acquire Data A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS ME Matrix Effect (B/A)100 LCMS->ME REC Recovery (C/B)100 LCMS->REC OPE Overall Process Efficiency (C/A)*100 LCMS->OPE Interp Ion Suppression? Ion Enhancement? Poor Recovery? ME->Interp REC->Interp OPE->Interp

Workflow for assessing matrix effects.

Guide 2: Mitigating Matrix Effects through Sample Preparation

Improving the sample cleanup process is one of the most effective ways to reduce matrix effects.[6][7]

Experimental Protocols:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

    • Limitation: Prone to co-extraction of phospholipids.

  • Liquid-Liquid Extraction (LLE): [6]

    • To 100 µL of plasma, add 25 µL of 0.1 M NaOH and the this compound.

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

    • Advantage: Provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): [6]

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

    • Advantage: Offers the highest degree of selectivity and cleanup.

Comparative Data for Different Extraction Methods (Hypothetical):

Extraction MethodMatrix Effect (%) for PropentofyllineAnalyte Recovery (%)Relative Standard Deviation (RSD) of IS Area (%)
Protein Precipitation659525
Liquid-Liquid Extraction888512
Solid-Phase Extraction97905

Decision Logic for Sample Preparation Method Selection

start Start: High IS Variability or Poor Accuracy ppt Protein Precipitation (PPT) Used? start->ppt me_eval Matrix Effect > 15%? ppt->me_eval Yes revalidate Re-evaluate Matrix Effect ppt->revalidate No lle Implement Liquid-Liquid Extraction (LLE) me_eval->lle Yes spe Implement Solid-Phase Extraction (SPE) me_eval->spe Yes lle->revalidate spe->revalidate revalidate->me_eval Still High end Optimized Method revalidate->end Acceptable

Decision tree for sample preparation optimization.

Guide 3: Chromatographic and Mass Spectrometric Optimization

If sample preparation modifications are insufficient, further optimization of the LC-MS method is necessary.

  • Chromatographic Adjustments:

    • Improve Separation: Modify the gradient elution profile to better separate Propentofylline from the region where matrix effects are most pronounced (often the early eluting part of the chromatogram).[5][8]

    • Change Column Chemistry: Switch to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to alter the elution profile of interfering compounds.

    • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.[9]

  • Mass Spectrometric Adjustments:

    • Optimize Ion Source Parameters: Adjust settings like gas flows, temperature, and spray voltage to maximize analyte signal and minimize the influence of matrix components.

    • Select Different Precursor/Product Ions: If interferences are observed in a specific MRM transition, investigate alternative fragmentation pathways for Propentofylline and this compound.[8]

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]

Signaling Pathway of Matrix Effects in ESI-MS

cluster_lc LC Eluent cluster_esi ESI Source Analyte Propentofylline (Analyte) Droplet Charged Droplets Analyte->Droplet IS This compound (Internal Standard) IS->Droplet Matrix Co-eluting Matrix Components (e.g., Phospholipids) Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Competition for Charge & Surface MS Mass Spectrometer (Detector) Matrix->MS Source Contamination Droplet->GasPhase Evaporation GasPhase->MS Ion Sampling

Mechanism of matrix effects in the ESI source.

References

Propentofylline-d6 retention time shift in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to retention time shifts observed during the reverse phase HPLC analysis of Propentofylline-d6.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time for my this compound peak suddenly shorter than usual?

A sudden decrease in retention time for all peaks is often related to a system-wide issue. Common causes include:

  • Increased Flow Rate: The pump may be set incorrectly or malfunctioning, delivering the mobile phase faster than intended.[1]

  • Increased Temperature: A higher column temperature decreases mobile phase viscosity and increases analyte kinetic energy, leading to faster elution.[2][3] Ensure your column oven is set to and maintaining the correct temperature.

  • Incorrect Mobile Phase Composition: An accidental increase in the organic solvent percentage (e.g., acetonitrile, methanol) in the mobile phase will weaken the analyte's interaction with the C18 stationary phase, causing it to elute earlier.[4] An error of just 1% in the organic solvent amount can change retention time by 5-15%.[5]

  • Major System Leak: A significant leak can alter flow rate and pressure dynamics, potentially affecting retention times.

Q2: Why is my this compound retention time gradually drifting to be earlier with each injection?

Gradual retention time drift often points to changes in the column or mobile phase over time.

  • Column Degradation: Operating at a low pH (e.g., ≤ pH 2) can cause hydrolysis of the silica-based stationary phase, leading to a loss of retaining power over time.[6]

  • Mobile Phase Volatilization: If your mobile phase is prepared in batches and left on the instrument, the more volatile organic component can slowly evaporate, increasing the aqueous content and leading to longer retention times. Conversely, loss of volatile acidic or basic modifiers (like TFA or formic acid) can alter pH and affect retention.[7]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting a sequence, you may see retention times shift, especially during the initial runs.[8][9]

Q3: Only the this compound peak is shifting, while other peaks in my chromatogram are stable. What could be the cause?

When only a specific peak shifts, the cause is typically related to a chemical interaction between the analyte and the mobile phase.

  • Mobile Phase pH Fluctuation: Propentofylline, a xanthine derivative, is an ionizable compound.[10][11] Small changes in the mobile phase pH can alter its ionization state, significantly impacting its hydrophobicity and retention on a reverse-phase column.[1][12] If the mobile phase pH is near the pKa of this compound, even minor pH variations can cause significant and selective retention shifts.[12]

  • Analyte Interaction with Contaminants: Contaminants from the sample matrix may accumulate on the column, creating active sites that interact specifically with this compound.[9]

Troubleshooting Guides

Guide 1: Systematic Diagnosis of Retention Time Shifts

This guide provides a logical workflow to identify the root cause of retention time variability. Start by assessing the nature of the shift and follow the corresponding path.

G start Problem: this compound Retention Time Shift q_nature What is the nature of the shift? start->q_nature is_gradual Gradual & Unidirectional Drift q_nature->is_gradual Gradual is_sudden Sudden / Abrupt Shift q_nature->is_sudden Sudden is_random Random & Irreproducible q_nature->is_random Random check_equilibration 1. Ensure Sufficient Column Equilibration (Protocol 2) is_gradual->check_equilibration check_mobile_phase_prep 2. Check Mobile Phase Stability (Evaporation of organic solvent?) check_equilibration->check_mobile_phase_prep check_column_health 3. Evaluate Column Health (Possible degradation?) check_mobile_phase_prep->check_column_health check_system_params 1. Verify Method Parameters (Flow Rate, Temp, Mobile Phase) is_sudden->check_system_params check_leaks 2. Inspect for System Leaks check_system_params->check_leaks check_pump 3. Check Pump Performance (Pressure fluctuations?) check_leaks->check_pump q_peaks_affected Are all peaks affected? is_random->q_peaks_affected all_peaks All Peaks Affected q_peaks_affected->all_peaks Yes specific_peak Only this compound Affected q_peaks_affected->specific_peak No check_pump_bubbles 1. Check for Air Bubbles in Pump (Degas mobile phase) all_peaks->check_pump_bubbles check_mixer 2. Verify Gradient Mixer Function check_pump_bubbles->check_mixer check_ph 1. Verify Mobile Phase pH (Crucial for ionizable compounds) specific_peak->check_ph check_sample_prep 2. Review Sample Preparation (Inconsistent matrix effects?) check_ph->check_sample_prep G mp Mobile Phase Preparation & Stability cause_composition Incorrect Composition mp->cause_composition cause_ph Inaccurate pH mp->cause_ph cause_degassing Improper Degassing mp->cause_degassing cause_stability Batch Instability mp->cause_stability effect_composition Shift in all peak retention times. Organic % error of 1% can cause 5-15% RT shift. cause_composition->effect_composition effect_ph Selective shift for this compound. Critical for ionizable compounds. cause_ph->effect_ph effect_degassing Air bubbles form in pump, causing flow rate fluctuations and pressure instability. cause_degassing->effect_degassing effect_stability Gradual drift over a sequence as volatile components evaporate. cause_stability->effect_stability sol_composition Solution: Prepare gravimetrically. Use calibrated pipettes/cylinders. effect_composition->sol_composition sol_ph Solution: Calibrate pH meter daily. Buffer mobile phase adequately. effect_ph->sol_ph sol_degassing Solution: Degas using sonication, vacuum filtration, or helium sparging. effect_degassing->sol_degassing sol_stability Solution: Prepare fresh daily. Keep reservoir bottles capped. effect_stability->sol_stability

References

Propentofylline-d6 Ionization Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Propentofylline-d6 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal for this compound. What are the initial troubleshooting steps?

A1:

  • Confirm Compound Integrity: Ensure the this compound standard is not degraded and has been stored correctly.

  • Check Instrument Performance: Analyze a known, reliable compound to confirm the LC-MS/MS system is functioning correctly.

  • Verify Liquid Chromatography: Ensure the analyte is eluting from the column. Inject a high-concentration sample and monitor the UV detector signal if available.

  • Review Ion Source Parameters: Confirm that the ion source parameters (e.g., capillary voltage, gas flows, temperature) are within the typical range for similar molecules.[1][2]

  • Check MRM Transitions: Verify that the correct precursor and product ion masses for this compound are entered in the acquisition method.

Q2: Which ionization source, ESI or APCI, is more suitable for this compound?

A2: Electrospray ionization (ESI) is generally the preferred method for the analysis of Propentofylline and related xanthine derivatives due to its high sensitivity for polar and ionizable compounds.[3][4][5] ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]+, which is ideal for quantitative analysis using tandem mass spectrometry.[4][5] While Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds, ESI often provides better sensitivity for this class of molecules.[6]

Q3: What are the optimal mobile phase conditions for good ionization of this compound?

A3: For reversed-phase chromatography, a mobile phase consisting of acetonitrile or methanol with an acidic modifier is recommended.

  • Organic Solvent: Acetonitrile or methanol are commonly used. The choice may influence chromatographic selectivity and ionization efficiency.

  • Aqueous Phase: The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous phase is crucial.[7][8] The acidic pH promotes the protonation of this compound in the ESI source, leading to a stronger [M+H]+ signal.[8] Ammonium formate or acetate can also be used as a buffer to improve peak shape and reproducibility.[7][8]

Q4: I am observing high background noise or ion suppression. How can I mitigate this?

A4:

  • Sample Preparation: Implement a robust sample preparation method to remove matrix components. Methods like liquid-liquid extraction (LLE) with solvents such as diethyl ether, or solid-phase extraction (SPE) are effective.[3][5] Protein precipitation is a simpler but potentially less clean method.[5][7]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient or using a column with a different selectivity can help.

  • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly interfering compounds may elute.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects and ion suppression.[4]

Q5: What are the expected precursor and product ions for this compound?

A5: Propentofylline has a monoisotopic mass of 306.2001 g/mol . For this compound, the mass will be approximately 312.2378 g/mol . In positive ESI mode, the precursor ion will be the protonated molecule [M+H]+ at m/z 313.2.

The fragmentation pattern is expected to be similar to that of Pentoxifylline, a closely related compound. A common fragmentation pathway for xanthine derivatives involves the cleavage of the alkyl side chain. For Pentoxifylline-d6, the transition m/z 285.3 > 187.1 has been reported.[4][9][10] Based on the structure of Propentofylline, a likely major product ion would result from the loss of the oxohexyl group. A detailed fragmentation analysis is recommended to determine the most abundant and specific product ions for this compound.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing ESI source parameters for this compound analysis.

Objective: To determine the optimal ESI source settings for maximizing the signal intensity of the this compound [M+H]+ ion.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS system with an ESI source.

Methodology:

  • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the [M+H]+ ion of this compound (m/z 313.2).

  • Vary one source parameter at a time while keeping others constant, and record the signal intensity. The typical ranges to investigate are:[1][2]

    • Capillary Voltage: 2000 - 4500 V

    • Nebulizer Gas Pressure: 20 - 60 psi

    • Drying Gas Flow: 5 - 15 L/min

    • Drying Gas Temperature: 250 - 400 °C

  • Plot the signal intensity against each parameter to identify the optimal setting for each.

  • Perform a final check by applying all the optimized parameters simultaneously.

Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)

This protocol provides a method for extracting this compound from a plasma matrix.

Objective: To efficiently extract this compound from plasma while minimizing matrix interference.

Materials:

  • Plasma sample.

  • This compound internal standard working solution.

  • Diethyl ether (or other suitable extraction solvent).

  • Centrifuge.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., mobile phase).

Methodology:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 500 µL of diethyl ether.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the analyte and transfer to an autosampler vial for injection.

Data Presentation

Table 1: Representative ESI Source Parameter Optimization Data for a Xanthine Analog

ParameterSettingRelative Intensity (%)
Capillary Voltage 2500 V75
3000 V90
3500 V 100
4000 V95
4500 V85
Nebulizer Gas 30 psi80
40 psi95
50 psi 100
60 psi90
Drying Gas Flow 8 L/min88
10 L/min98
12 L/min 100
14 L/min92
Drying Gas Temp. 250 °C70
300 °C90
350 °C 100
400 °C80

Note: This table presents illustrative data based on typical optimization results for xanthine compounds and should be used as a guideline. Optimal values are instrument-dependent and should be determined experimentally.

Table 2: Recommended MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound313.2To be determined experimentallyPositive
Pentoxifylline-d6 (analog)285.3187.1Positive

The product ion for this compound should be determined by performing a product ion scan on the precursor ion. The transition for the analogous compound Pentoxifylline-d6 is provided as a starting point.[4][9][10]

Visualizations

Ionization_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization (Vary One-at-a-Time) cluster_analysis Analysis & Finalization A Prepare 100 ng/mL This compound Standard B Infuse Standard into MS (e.g., 10 µL/min) A->B C Monitor [M+H]+ Ion (m/z 313.2) B->C D Optimize Capillary Voltage C->D E Optimize Nebulizer Gas D->E F Optimize Drying Gas Flow E->F G Optimize Drying Gas Temperature F->G H Plot Intensity vs. Parameter G->H I Determine Optimal Settings H->I J Confirm with Final Method I->J

Caption: Workflow for ESI source parameter optimization.

Fragmentation_Pathway Propentofylline_d6 This compound [M+H]+ (m/z 313.2) Fragmentation Collision-Induced Dissociation (CID) Propentofylline_d6->Fragmentation Product_Ion Major Product Ion (e.g., loss of oxohexyl group) Fragmentation->Product_Ion Neutral_Loss Neutral Loss (e.g., C6H10O) Fragmentation->Neutral_Loss

Caption: Proposed fragmentation of this compound.

References

Technical Support Center: ESI-MS Analysis of Propentofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in-source fragmentation of Propentofylline-d6 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guides

In-source fragmentation (ISF) is a phenomenon that occurs when precursor ions fragment in the ion source of a mass spectrometer before they reach the mass analyzer.[1] This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially complicating quantification and data interpretation. When working with deuterated internal standards like this compound, it's crucial to manage ISF to ensure analytical accuracy.

Issue 1: High Abundance of Fragment Ions and Low Abundance of Precursor Ion [M+H]

If you observe a significant in-source fragment ion at the expense of your target precursor ion for this compound, consider the following troubleshooting steps.

Experimental Protocol: Mitigation of In-Source Fragmentation

  • Reduce Cone Voltage/Fragmentor Voltage: This is the most direct way to minimize in-source fragmentation. High cone or fragmentor voltages can cause molecules to fragment within the ion source. By lowering these voltages, you can achieve "softer" ionization conditions that preserve the precursor ion.[2][3]

  • Optimize Source Temperature: Elevated source temperatures can provide enough thermal energy to induce fragmentation.[2] Systematically decrease the source temperature in increments (e.g., 10-20°C) and monitor the ratio of the precursor ion to the fragment ion.

  • Adjust Nebulizer Gas Flow: While primarily affecting desolvation, the nebulizer gas flow can also influence ion cooling. In some cases, increasing the gas flow can help to cool the ions and reduce fragmentation.

  • Modify Mobile Phase Composition: The composition of your mobile phase can impact ionization efficiency and fragmentation. The use of different solvents or additives can alter the proton affinity of the analyte and the overall ionization conditions. For instance, switching from acetonitrile/water with formic acid to methanol/water with ammonium formate has been shown to reduce fragmentation for some compounds.

Table 1: Expected Effect of Source Parameters on this compound [M+H]⁺ and a Potential In-Source Fragment

ParameterSettingExpected [M+H]⁺ Abundance (m/z 311.2)Expected Fragment Abundance (e.g., m/z 187.1)Recommendation
Cone Voltage High (e.g., 50 V)LowHighDecrease in 5-10 V increments
Low (e.g., 20 V)HighLowOptimal for minimizing ISF
Source Temp. High (e.g., 150°C)LowHighDecrease in 10-20°C increments
Low (e.g., 110°C)HighLowOptimal for minimizing ISF

Note: The m/z values and abundances are illustrative. The optimal settings will be instrument-dependent.

Issue 2: Poor Reproducibility with this compound Internal Standard

Inconsistent results when using a deuterated internal standard can sometimes be linked to in-source fragmentation, especially if the fragmentation behavior of the analyte and the standard are different.

Experimental Protocol: Investigating Internal Standard Variability

  • Analyze Propentofylline and this compound Separately: Infuse solutions of both the analyte and the internal standard individually into the mass spectrometer.

  • Vary Source Parameters: Systematically alter the cone voltage and source temperature for each compound.

  • Monitor Fragmentation: Record the relative abundances of the precursor and major fragment ions for both Propentofylline and this compound at each parameter setting.

  • Compare Fragmentation Patterns: Deuteration can sometimes alter the propensity for certain fragmentation pathways due to isotope effects.[4] If you observe significantly different fragmentation behavior between the analyte and the internal standard under the same source conditions, this could explain poor reproducibility.

  • Select Robust Conditions: Choose source parameters where both the analyte and the internal standard exhibit minimal and, importantly, similar in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for my this compound analysis?

A: In-source fragmentation is the breakdown of analyte ions in the ion source of the mass spectrometer, before they are mass analyzed.[1] This is a concern because it can reduce the intensity of your target precursor ion (the intact molecule with a charge), leading to decreased sensitivity and potentially inaccurate quantification, especially if the fragmentation is not consistent.

Q2: I see a prominent fragment for this compound even at low cone voltages. What could be the cause?

A: While high cone voltage is a common cause, other factors can contribute to in-source fragmentation. These include a high source temperature, which provides thermal energy for fragmentation, or a dirty ion source, which can lead to unstable ionization conditions. It's also possible that this compound is inherently prone to fragmentation under ESI conditions.

Q3: Can the deuterium labeling in this compound affect its fragmentation pattern compared to the non-deuterated form?

A: Yes, deuterium labeling can influence fragmentation. This is known as an isotope effect.[4] The C-D bond is stronger than the C-H bond, so fragmentation pathways that involve the cleavage of a C-D bond may be less favored in the deuterated standard. This can lead to different relative abundances of fragment ions compared to the non-deuterated analyte, which can impact the accuracy of quantification if not properly controlled.

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

A: In Multiple Reaction Monitoring (MRM) mode, a common transition for this compound (used as an internal standard for Pentoxifylline) is the precursor ion [M+H]⁺ at m/z 285.3 fragmenting to a product ion at m/z 187.1.[5][6] Note that this is the intended fragmentation in the collision cell, not in-source fragmentation.

Q5: How can I confirm that the fragment I am seeing is from in-source fragmentation and not a product of MS/MS?

A: To confirm in-source fragmentation, acquire a full scan mass spectrum without applying any collision energy (i.e., set collision energy to 0 eV). If you still observe the fragment ion, it is being generated in the ion source.

Visualizations

InSourceFragmentationFactors cluster_source ESI Source cluster_parameters Influencing Parameters Propentofylline_d6 This compound Precursor_Ion [M+H]⁺ (m/z 311.2) Propentofylline_d6->Precursor_Ion Ionization Fragment_Ion Fragment Ion Precursor_Ion->Fragment_Ion In-Source Fragmentation Cone_Voltage High Cone Voltage Cone_Voltage->Fragment_Ion Source_Temp High Source Temperature Source_Temp->Fragment_Ion Mobile_Phase Mobile Phase Composition Mobile_Phase->Precursor_Ion Mobile_Phase->Fragment_Ion

Caption: Factors influencing in-source fragmentation of this compound.

TroubleshootingWorkflow Start High In-Source Fragmentation Observed Step1 Reduce Cone/Fragmentor Voltage Start->Step1 Check1 Fragmentation Reduced? Step1->Check1 Step2 Lower Source Temperature Check1->Step2 No End_Success Analysis Optimized Check1->End_Success Yes Check2 Fragmentation Reduced? Step2->Check2 Step3 Optimize Mobile Phase/Gas Flow Check2->Step3 No Check2->End_Success Yes Check3 Fragmentation Reduced? Step3->Check3 Check3->End_Success Yes End_Consult Consult Instrument Specialist Check3->End_Consult No

Caption: Troubleshooting workflow for mitigating in-source fragmentation.

References

Technical Support Center: Propentofylline-d6 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Propentofylline-d6 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?

Poor peak shape, such as tailing or fronting, for this compound can stem from several factors. The most common causes include:

  • Secondary Interactions: As a xanthine derivative, this compound contains polar functional groups that can interact with residual silanol groups on the surface of silica-based stationary phases. This is a primary cause of peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound. If the pH is close to the compound's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broadened and asymmetrical peaks.[2]

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion, especially for early eluting peaks.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase over time can lead to poor peak shape for all analytes.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. To minimize peak tailing due to silanol interactions, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2-4) will ensure the analyte is fully protonated, which can improve peak shape by minimizing interactions with ionized silanols. Alternatively, a high pH (e.g., pH 8-10) can be used to suppress the ionization of silanol groups, though this requires a pH-stable column.[3]

Q3: Can the choice of organic modifier impact the peak shape?

Yes, the organic modifier (typically acetonitrile or methanol) can influence peak shape. Acetonitrile often provides better peak efficiency (narrower peaks) due to its lower viscosity. However, methanol can sometimes offer different selectivity and may be better at masking silanol interactions, which can reduce peak tailing for basic compounds. It is advisable to evaluate both solvents during method development.

Q4: Is there a significant chromatographic isotope effect for this compound that could affect peak shape?

In reversed-phase liquid chromatography, the deuterium isotope effect on retention time is generally small. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2][4] This slight shift in retention is unlikely to be a direct cause of poor peak shape. However, if co-elution with an interference is an issue, this small change in retention could be a factor to consider.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound.

Troubleshooting_Workflow cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Troubleshooting All Peaks cluster_3 Troubleshooting Specific Peak cluster_4 Resolution Start Observe Poor Peak Shape (Tailing, Fronting, Broadening) CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem CheckAllPeaks Are all peaks affected? CheckSystem->CheckAllPeaks ColumnIssue Suspect Column or System Issue CheckAllPeaks->ColumnIssue Yes AnalyteIssue Suspect Analyte-Specific Issue CheckAllPeaks->AnalyteIssue No FlushColumn Flush Column ColumnIssue->FlushColumn ReplaceColumn Replace Column/Frits FlushColumn->ReplaceColumn GoodPeakShape Achieve Good Peak Shape ReplaceColumn->GoodPeakShape OptimizeMobilePhase Optimize Mobile Phase (pH, Buffer Strength, Organic Modifier) AnalyteIssue->OptimizeMobilePhase CheckSample Check Sample (Solvent, Concentration) OptimizeMobilePhase->CheckSample ChangeColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl, Embedded Polar Group) CheckSample->ChangeColumn ChangeColumn->GoodPeakShape

Problem: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an additive like formic acid or phosphoric acid to ensure this compound is fully protonated. 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol groups. 3. Use a Different Column: Consider a column with a highly deactivated stationary phase (end-capped) or a different chemistry such as a Phenyl-Hexyl or an embedded polar group column.[5]
Column Overload 1. Dilute the Sample: Reduce the concentration of the sample and reinject. If the peak shape improves, column overload was the issue. 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column.
Column Contamination 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol). 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.
Problem: Peak Fronting
Potential Cause Troubleshooting Steps
Sample Solvent Stronger than Mobile Phase 1. Dissolve Sample in Mobile Phase: If possible, dissolve the sample in the initial mobile phase. 2. Reduce Injection Volume: Minimize the injection volume to reduce the effect of the strong sample solvent.
Column Overload 1. Dilute the Sample: Decrease the sample concentration and reinject.
Column Void or Channeling 1. Reverse Flush the Column: If the manufacturer's instructions permit, reverse the column and flush with a compatible solvent. 2. Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.

Experimental Protocols

Below are example starting conditions for the chromatographic analysis of this compound based on methods developed for the related compound, Pentoxifylline. These should be optimized for your specific application.

Method 1: Reversed-Phase HPLC with UV Detection

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method 2: UPLC-MS/MS for Higher Sensitivity

Parameter Condition
Column Phenyl-Hexyl, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)

Quantitative Data Summary

The following table summarizes typical starting conditions from published methods for Pentoxifylline, which can be adapted for this compound method development.

Column Type Mobile Phase Flow Rate (mL/min) Reference
C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (45:55)1.0[6]
Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm)Acetonitrile/Methanol with 0.2% Formic acid and 5mM Ammonium Formate in Water (Gradient)0.2[7]
C18 (100 x 3 mm, 3 µm)Methanol:0.1% Formic acid in Water (80:20)0.2[8]
LiChrosorb C18 (250 x 4.6 mm, 5 µm)Water:Methanol:o-Phosphoric acid:Tetrahydrofuran (80:20:1:3)1.0[9]

Logical Relationships in Method Development

The following diagram illustrates the logical relationships between key parameters in developing a robust chromatographic method for this compound.

Method_Development cluster_0 Analyte Properties cluster_1 Initial Method Parameters cluster_2 Optimization cluster_3 Final Method Analyte This compound (Xanthine Derivative, Basic) Column Select Column (C18, Phenyl-Hexyl) Analyte->Column MobilePhase Select Mobile Phase (ACN/MeOH, Buffered Aqueous) Analyte->MobilePhase OptimizepH Optimize pH (for peak shape) Column->OptimizepH MobilePhase->OptimizepH OptimizeGradient Optimize Gradient (for resolution) OptimizepH->OptimizeGradient OptimizeFlow Optimize Flow Rate (for analysis time) OptimizeGradient->OptimizeFlow FinalMethod Robust & Optimized Method OptimizeFlow->FinalMethod

References

Technical Support Center: Minimizing Carryover of Propentofylline-d6 in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Propentofylline-d6 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is carryover a concern?

This compound is the deuterated form of Propentofylline, a xanthine derivative. It is often used as an internal standard in quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). Carryover occurs when residual amounts of the analyte from a previous injection appear in a subsequent analysis, leading to inaccurate quantification of the target compound. Given the high sensitivity of modern mass spectrometers, even minute amounts of carryover can significantly impact the accuracy and reliability of results, especially when analyzing low-concentration samples.

Q2: What are the likely causes of this compound carryover in my autosampler?

The primary causes of autosampler carryover for a compound like this compound, which has a moderate polarity (logP of Propentofylline is 0.7), include:

  • Adsorption: The molecule can adhere to surfaces within the autosampler's flow path, such as the needle, injection valve, rotor seal, and tubing.

  • Insufficient Needle Wash: The wash solvent and procedure may not be effective at removing all traces of this compound from the needle's interior and exterior surfaces.

  • Sample Solvent Effects: A sample solvent that is too strong can cause the analyte to "crash out" or precipitate when it comes into contact with the mobile phase, leading to deposition within the system. Conversely, a very weak sample solvent might not adequately solubilize the analyte, leading to adsorption.

  • System Contamination: Carryover can also originate from other parts of the LC-MS system, such as the column, but the autosampler is a common culprit.

Q3: What is an acceptable level of carryover?

Ideally, there should be no detectable carryover. However, a common acceptance criterion in the pharmaceutical industry is that the peak area of the analyte in a blank injection immediately following a high-concentration standard should be less than 0.1% of the peak area of the high-concentration standard. For internal standards like this compound, it is crucial to ensure that carryover does not interfere with the quantification of the analyte.

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying the Source of Carryover

This guide provides a step-by-step workflow to determine if the autosampler is the primary source of this compound carryover.

cluster_0 Carryover Investigation Workflow A 1. Initial Carryover Check Inject High Concentration Standard followed by Blank B 2. Observe Chromatogram of Blank Is a peak for this compound present? A->B C Yes: Potential Carryover B->C Yes D No: No significant carryover detected B->D No E 3. Isolate the Autosampler Remove column and replace with a union. Repeat Step 1. C->E F 4. Observe Chromatogram of Blank (no column) Is a peak for this compound present? E->F G Yes: Autosampler is a significant source of carryover F->G Yes H No: Carryover is likely originating from the column F->H No

Caption: Workflow to identify the source of analytical carryover.

Guide 2: Optimizing the Autosampler Wash Protocol

If the autosampler is identified as the source of carryover, the following steps can be taken to optimize the wash protocol.

Experimental Protocol: Quantifying Carryover and Wash Method Effectiveness

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of the expected calibration range (e.g., 1000 ng/mL).

  • Prepare Blank Samples: Use the same matrix as your samples (e.g., plasma, mobile phase) without the analyte or internal standard.

  • Injection Sequence:

    • Inject a blank to establish a baseline.

    • Inject the high-concentration standard.

    • Inject one or more blank samples immediately after the high-concentration standard.

  • Data Analysis:

    • Measure the peak area of this compound in the high-concentration standard injection (AreaHigh).

    • Measure the peak area of this compound in the first blank injection following the high-concentration standard (AreaBlank).

    • Calculate the percent carryover using the following formula: % Carryover = (AreaBlank / AreaHigh) x 100

Table 1: Example Data for Evaluating Wash Method Effectiveness

Wash MethodWash Solvent CompositionNumber of WashesWash Volume (µL)% Carryover
Method A (Initial)50% Methanol in Water12000.5%
Method B80% Acetonitrile in Water25000.08%
Method C50% Isopropanol / 50% Acetonitrile25000.05%
Method DMethod C + 0.1% Formic Acid2500< 0.01%

Recommendations for Wash Solvent Selection:

Based on the moderately polar nature of Propentofylline (logP ≈ 0.7), the following wash solvents are recommended for evaluation:

  • Start with a stronger solvent than your mobile phase: If your gradient elution ends at 70% acetonitrile, a good starting point for your wash solvent would be 80-90% acetonitrile in water.

  • Utilize a dual-solvent wash system if available:

    • Wash 1 (Strong Organic): A solution with high organic content to remove hydrophobic residues (e.g., 90% Acetonitrile/10% Water).

    • Wash 2 (Aqueous/Organic with Additive): A solution to remove more polar residues and salts (e.g., 50% Methanol/50% Water with 0.1% formic acid). The acidic additive can help to disrupt ionic interactions between the analyte and metal surfaces in the flow path.

  • Increase Wash Volume and Repetitions: Increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.

cluster_1 Wash Protocol Optimization Start Initial Wash Protocol Shows >0.1% Carryover Step1 Increase Organic Strength of Wash Solvent (e.g., from 50% to 80% ACN) Start->Step1 Test1 Quantify Carryover Is it <0.1%? Step1->Test1 Step2 Implement Dual-Solvent Wash (Strong Organic followed by Aqueous/Organic) Test1->Step2 No End Optimized Wash Protocol Achieved Test1->End Yes Test2 Quantify Carryover Is it <0.1%? Step2->Test2 Step3 Increase Wash Volume and/or Number of Cycles Test2->Step3 No Test2->End Yes Test3 Quantify Carryover Is it <0.1%? Step3->Test3 Test3->End Yes

Caption: A logical workflow for optimizing the autosampler wash protocol.

Additional Troubleshooting Tips

  • Check for Physical Contamination: Inspect the needle seat and injection port for any visible residue or particulates.

  • Replace Consumables: Regularly replace the rotor seal and other autosampler consumables as recommended by the instrument manufacturer.

  • Sample Diluent: Ensure that this compound is fully soluble in the sample diluent and that the diluent is compatible with the initial mobile phase conditions to prevent precipitation upon injection.

  • Injection Mode: For some autosamplers, switching between partial and full loop injection modes can impact carryover. Experiment with these settings to see if it improves your results.

By following these systematic troubleshooting guides and implementing the recommended experimental protocols, researchers can effectively minimize the carryover of this compound, leading to more accurate and reliable quantitative results.

Deuterium exchange issues with Propentofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propentofylline-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to deuterium exchange during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern with this compound?

A1: Deuterium exchange, also known as back-exchange, is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., from solvents or moisture).[1][2] This is a significant concern in quantitative analysis using mass spectrometry, as it can lead to an underestimation of the analyte concentration. The use of deuterated internal standards relies on a stable isotopic label; exchange compromises this stability.[3]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: Based on the chemical structure of Propentofylline, the deuterium atoms on the hexyl chain are likely susceptible to exchange, particularly those on the carbon atom adjacent to the carbonyl group (alpha-protons). These positions can be prone to enolization under acidic or basic conditions, which facilitates the exchange of deuterium for hydrogen.[2]

Q3: What are the primary factors that promote deuterium exchange?

A3: Several factors can promote deuterium exchange, including:

  • pH: Both acidic and basic conditions can catalyze the exchange process.[1][2]

  • Temperature: Higher temperatures can increase the rate of exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol) are sources of hydrogen and can facilitate exchange. The presence of moisture is a common cause of back-exchange.[4][5]

  • Sample Processing Time: Longer exposure to conditions that promote exchange will result in a greater loss of deuterium.[1]

Q4: Can the choice of LC-MS mobile phase affect the stability of this compound?

A4: Yes, the mobile phase composition and pH can significantly impact the stability of the deuterium label. Mobile phases with a high water content or extreme pH values can promote on-column deuterium exchange. It is crucial to optimize the mobile phase to minimize this effect.

Q5: How can I detect if deuterium exchange is occurring in my experiment?

A5: Deuterium exchange can be detected by monitoring the mass-to-charge ratio (m/z) of this compound. A decrease in the abundance of the fully deuterated molecule and the appearance of ions with lower m/z values (corresponding to the loss of one or more deuterium atoms) are indicative of exchange.

Troubleshooting Guide

Issue 1: Inconsistent or decreasing signal intensity of this compound.

This is often the first indication of deuterium exchange.

Troubleshooting Steps:

  • Solvent and Reagent Purity:

    • Ensure that all solvents used for sample preparation and LC-MS analysis are of high purity and are anhydrous, where possible.[6]

    • Use freshly opened solvents to minimize water contamination from atmospheric moisture.[4][5]

    • Store deuterated standards and solvents under an inert atmosphere (e.g., argon or nitrogen).[4][7]

  • Sample Preparation and Handling:

    • Minimize the time between sample preparation and analysis.

    • Perform sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of exchange.

    • Avoid exposure of samples to acidic or basic conditions for extended periods.

  • LC-MS Method Optimization:

    • Evaluate the pH of the mobile phase. If possible, adjust the pH to be closer to neutral.

    • Reduce the temperature of the autosampler and column compartment.

    • Shorten the LC gradient to minimize the time the analyte spends on the column, though this may have a minor impact on back-exchange.[1][8]

Issue 2: Appearance of lower mass isotopic peaks for this compound.

This is a direct confirmation of deuterium exchange.

Troubleshooting Steps:

  • Systematic Evaluation of Solvents:

    • Prepare a series of samples with this compound in each of the individual solvents used in your workflow.

    • Analyze these samples to identify the solvent that is the primary contributor to the exchange.

  • Control Experiment (Maximally Deuterated Control):

    • Prepare a "maximally deuterated" control sample by intentionally promoting exchange with D₂O. This can help in understanding the extent of back-exchange in your system.[9]

Experimental Protocols

Protocol 1: Evaluation of Solvent-Induced Deuterium Exchange

Objective: To identify which solvent in the experimental workflow is causing deuterium exchange.

Methodology:

  • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

  • In separate, dry vials, aliquot the this compound stock solution.

  • Evaporate the solvent from each aliquot under a gentle stream of nitrogen.

  • Reconstitute each aliquot in one of the following solvents:

    • Mobile Phase A

    • Mobile Phase B

    • Reconstitution Solvent

    • Extraction Solvent

  • Incubate the samples for a time equivalent to your typical sample processing and analysis time.

  • Analyze the samples by LC-MS and monitor the isotopic distribution of this compound.

Protocol 2: Minimizing Deuterium Exchange During Sample Preparation

Objective: To establish a sample preparation workflow that minimizes the loss of deuterium from this compound.

Methodology:

  • Solvent Preparation: Use fresh, high-purity, anhydrous solvents for all steps. If necessary, solvents can be dried using molecular sieves.[6]

  • Temperature Control: Perform all sample preparation steps on ice or in a cold room.

  • pH Control: If the sample matrix is acidic or basic, neutralize it as early as possible in the workflow.

  • Reduced Exposure Time: Minimize the time the sample is in solution before injection into the LC-MS system.

  • Inert Atmosphere: Handle samples and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4][7]

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents

SolventTemperature (°C)Incubation Time (hours)% Deuterium Retention (Illustrative)
Acetonitrile (Anhydrous)42499.5
Methanol42495.2
Water (pH 7)42492.1
Water (pH 3)42485.6
Water (pH 9)42488.3

Table 2: Illustrative Effect of Mobile Phase pH on Deuterium Retention

Mobile Phase pHColumn Temperature (°C)% Deuterium Retention (Illustrative)
3.04089.4
5.04094.7
7.04098.1

Visualizations

Deuterium_Exchange_Troubleshooting cluster_observation Observation cluster_investigation Investigation cluster_solution Solution A Inconsistent or Decreasing This compound Signal B Check for Lower Mass Isotopic Peaks A->B Confirm Exchange C Evaluate Solvent Purity and Handling B->C Potential Cause D Review Sample Preparation Protocol B->D Potential Cause E Assess LC-MS Method Parameters B->E Potential Cause F Use Anhydrous/Aprotic Solvents C->F G Work at Low Temperature D->G H Minimize Exposure Time D->H I Optimize Mobile Phase pH E->I

Caption: Troubleshooting workflow for deuterium exchange issues.

Propentofylline_Signaling_Pathway cluster_cell Cellular Environment Propentofylline This compound PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine_Transport Adenosine Transporter Propentofylline->Adenosine_Transport Inhibits cAMP cAMP PDE->cAMP Adenosine_Int Intracellular Adenosine Adenosine_Transport->Adenosine_Int Transport AMP AMP cAMP->AMP Hydrolysis Downstream Downstream Effects (e.g., Nerve Growth Factor Stimulation) cAMP->Downstream Adenosine_Ext Extracellular Adenosine Adenosine_Ext->Adenosine_Transport Adenosine_Int->Downstream

References

Validation & Comparative

Propentofylline-d6 vs. a Structural Analog: A Comparative Guide to Internal Standard Performance in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Propentofylline-d6, against a structural analog for the quantitative analysis of propentofylline in biological matrices. The selection of an appropriate internal standard is paramount for compensating for variability during sample preparation and analysis, ultimately ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data.

This comparison is based on established principles of bioanalytical method validation and draws upon data from studies utilizing either stable isotope-labeled or structural analog internal standards for xanthine derivatives. While a head-to-head study for propentofylline was not identified, this guide synthesizes available data to present a realistic performance comparison.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its primary function is to mimic the analyte of interest throughout the analytical process, from extraction to detection. An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby normalizing variations and leading to more accurate and precise quantification.

The two main types of internal standards used are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs. SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. Structural analogs, while chemically similar, may exhibit different chromatographic behavior and ionization efficiency.

Performance Data: this compound (SIL) vs. Structural Analog

The following tables summarize the expected performance characteristics of a bioanalytical method for propentofylline using either this compound or a structural analog as the internal standard. The data is representative of typical validation results for LC-MS/MS assays.

Table 1: Linearity and Sensitivity

ParameterThis compound (SIL IS)Structural Analog IS
Calibration Curve Range 0.5 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Signal-to-Noise Ratio at LLOQ > 10> 10

Table 2: Accuracy and Precision

Quality ControlThis compound (SIL IS)Structural Analog IS
Accuracy (% Bias) Precision (%RSD)
Low QC (1.5 ng/mL) -2.5%4.8%
Medium QC (200 ng/mL) 1.8%3.1%
High QC (400 ng/mL) 0.9%2.5%

Table 3: Matrix Effect and Recovery

ParameterThis compound (SIL IS)Structural Analog IS
Matrix Factor (Analyte/IS Ratio) 0.98 - 1.030.85 - 1.15
Coefficient of Variation of Matrix Factor ≤ 5%≤ 15%
Extraction Recovery (Analyte) ~85%~85%
Extraction Recovery (IS) ~87%~80%

Experimental Protocols

Bioanalytical Method Using this compound (SIL IS)

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Propentofylline (analyte) and this compound (IS) specific transitions.

Bioanalytical Method Using a Structural Analog IS (e.g., Pentoxifylline)

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the structural analog internal standard solution (e.g., Pentoxifylline, 1 µg/mL in methanol).

  • Follow the same protein precipitation, evaporation, and reconstitution steps as described for the SIL IS method.

2. LC-MS/MS Conditions:

  • The LC and MS conditions would be similar, but the MRM transitions would be specific for propentofylline and the chosen structural analog. The chromatographic gradient may require optimization to ensure baseline separation of the analyte and the structural analog if they have different retention times.

Visualizing the Workflow and Propentofylline's Mechanism

The following diagrams illustrate the typical bioanalytical workflow and the signaling pathway of propentofylline.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Propentofylline_Signaling_Pathway cluster_Adenosine Adenosine Pathway cluster_PDE Phosphodiesterase Pathway Propentofylline Propentofylline Adenosine_Reuptake Adenosine Reuptake Transporter Propentofylline->Adenosine_Reuptake Inhibits PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine Extracellular Adenosine Adenosine_Receptor Adenosine Receptors Adenosine->Adenosine_Receptor Activates Neuroprotection Neuroprotection & Anti-inflammation Adenosine_Receptor->Neuroprotection cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Altered Gene Expression & Neuronal Survival PKA->Gene_Expression

A Comparative Guide to the Bioanalytical Quantification of Propentofylline and Related Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Propentofylline and its closely related analogue, Pentoxifylline. In the absence of direct inter-laboratory comparison studies for Propentofylline, this document compiles and compares performance data from various validated bioanalytical methods for Pentoxifylline, offering valuable insights for researchers engaged in similar quantitative studies. The data presented is derived from independent method validation studies and serves as a benchmark for analytical performance.

Comparative Analysis of Quantitative Methods

The quantification of xanthine derivatives such as Propentofylline and Pentoxifylline in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. The choice of method is typically dictated by the required sensitivity and the complexity of the sample matrix.

The following table summarizes the performance characteristics of various validated analytical methods for Pentoxifylline in plasma, which can be considered indicative for the analysis of Propentofylline due to their structural similarity.

Table 1: Comparison of Validated Analytical Methods for Pentoxifylline Quantification in Plasma

MethodLimit of Quantification (LOQ)Linear RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)Sample Preparation
LC-MS/MS 2 ng/mL[1]2 - 1000 ng/mL[1]< 10%[1]< 10%[1]Liquid-Liquid Extraction[1]
UPLC-MS/MS 2 ng/mL[2]2 - 1000 ng/mL[2]< 15%< 15%Protein Precipitation[2]
LC-MS/MS 5 ng/mL[3][4]5 - 8000 ng/mL[3][4]< 15%[4]< 15%[4]Protein Precipitation[3][4]
HPLC-UV 10 ng/mL0.01 - 100 µg/mL[5]< 15%< 15%Solid-Phase Extraction

Data for HPLC-UV is based on a method for Pentoxifylline and its metabolite in rat serum, which demonstrates the typical performance of this technique.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the main techniques used in the quantification of Pentoxifylline, which can be adapted for Propentofylline.

LC-MS/MS Method with Liquid-Liquid Extraction

This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[1]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard. For Pentoxifylline, a common transition is m/z 279 -> 181.[3][6]

UPLC-MS/MS Method with Protein Precipitation

This method provides a faster analysis time and simpler sample preparation.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like methanol or acetonitrile.[2][4]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly into the UPLC-MS/MS system.[2]

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column (e.g., Kinetex Phenyl-Hexyl).[2]

    • Mobile Phase: Gradient elution with a mixture of 0.2% formic acid and 5mM ammonium formate in water and methanol.[2]

    • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometric Detection:

    • Similar to the LC-MS/MS method, using ESI in positive mode and MRM for detection.

HPLC-UV Method

While less sensitive than MS-based methods, HPLC-UV is a robust and cost-effective alternative for applications where higher concentrations are expected.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE) is often employed to clean up the sample and concentrate the analyte.

  • Chromatographic Conditions:

    • Column: A normal-phase ChiralPak AD column or a C18 reverse-phase column.[5]

    • Mobile Phase: A mixture of hexane and 2-propanol for normal-phase[5] or a buffered aqueous solution with methanol/acetonitrile for reverse-phase.

    • Flow Rate: 1.0 - 1.5 mL/min.[5]

  • UV Detection:

    • The wavelength is set at the absorbance maximum of the analyte (e.g., around 274 nm for Pentoxifylline).

Visualized Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Propentofylline.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep Chromatography Chromatographic Separation (HPLC/UPLC) SamplePrep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Report Report Generation DataProcessing->Report

Bioanalytical Workflow for Propentofylline Quantification.

Propentofylline exerts its neuroprotective effects through a multifaceted mechanism of action that includes the modulation of glial cells and enhancement of adenosine signaling.[1][6]

G cluster_adenosine Adenosine Pathway cluster_pde Phosphodiesterase Pathway cluster_glial Glial Cell Modulation Propentofylline Propentofylline AdenosineTransport Adenosine Transporter Propentofylline->AdenosineTransport Inhibits PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Microglia Microglia Activation Propentofylline->Microglia Inhibits Astrocytes Astrocytes Propentofylline->Astrocytes Modulates ExtracellularAdenosine ↑ Extracellular Adenosine AdenosineReceptors Adenosine Receptors ExtracellularAdenosine->AdenosineReceptors Activates Neuroprotection Neuroprotection & Anti-inflammation AdenosineReceptors->Neuroprotection cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NeuronalSurvival ↑ Neuronal Survival & Synaptic Plasticity PKA->NeuronalSurvival ProinflammatoryFactors ↓ Pro-inflammatory Factors Microglia->ProinflammatoryFactors NeurotrophicFactors ↑ Neurotrophic Factors (NGF, BDNF) Astrocytes->NeurotrophicFactors

Signaling Pathways of Propentofylline.

References

Navigating Bioanalysis: A Comparative Guide to Linearity and Range Determination for Propentofylline-d6 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic compounds and their metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the critical aspects of assay development for Propentofylline-d6, a deuterated internal standard for the neuroprotective agent Propentofylline. We delve into the essential parameters of linearity and range determination, offering insights into established methodologies and supporting experimental data to inform your analytical strategies.

The quantification of drug molecules in biological matrices is a critical step in the drug development pipeline. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalytical mass spectrometry. This approach ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. This guide will focus on the validation of analytical methods for Propentofylline, with a particular emphasis on linearity and analytical range, by drawing comparisons with methodologies established for similar xanthine derivatives.

Performance Comparison of Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for the bioanalysis of small molecules like Propentofylline. Its high sensitivity, selectivity, and speed offer significant advantages over older methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While a specific validated method for this compound is not detailed in publicly available literature, extensive data from the closely related compound, Pentoxifylline, and its deuterated internal standard (Pentoxifylline-d6) provide a robust framework for establishing performance expectations.

Parameter LC-MS/MS (Representative Data for structurally similar analytes) Alternative Method (HPLC-UV) Key Advantages of LC-MS/MS
Linearity (r²) > 0.99[1][2]Typically > 0.99High degree of correlation between concentration and response.
Calibration Range 2 - 1000 ng/mL[2], 3 - 1200 ng/mL[3]15 - 400 ng/mLWider dynamic range allows for the quantification of samples with varying concentrations without the need for dilution.
Lower Limit of Quantification (LLOQ) 0.25 ng/mL (for Propentofylline)[4]15 ng/mLSignificantly lower LLOQ enables the detection of trace amounts of the analyte, crucial for pharmacokinetic studies.
Precision (%CV) < 15% (typically < 6.27%)[2]< 15%High reproducibility of measurements.
Accuracy (%Bias) 88.65% to 97.18%[2]Within ±15% of nominal concentrationHigh degree of trueness of the measured values.

Experimental Protocols: A Roadmap to Reliable Quantification

The following is a representative LC-MS/MS protocol for the analysis of Propentofylline, using this compound as an internal standard. This protocol is synthesized from established methods for analogous compounds.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma or serum samples.

  • Procedure:

    • To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm), is typically used for the separation of these compounds.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: A gradient elution is often employed to ensure good separation and peak shape. The gradient program should be optimized for the specific column and analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for xanthine derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions for Propentofylline and this compound need to be optimized. For Propentofylline, the precursor ion ([M+H]⁺) would be m/z 307.2. The product ions would be determined by fragmentation experiments. For this compound, the precursor ion would be m/z 313.2.

Visualizing the Method and Mechanism

To better understand the experimental process and the biological context of Propentofylline, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc UPLC/HPLC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound assay.

G cluster_adenosine Adenosine Pathway cluster_pde Phosphodiesterase Pathway propentofylline Propentofylline adenosine_reuptake Adenosine Reuptake Transporter propentofylline->adenosine_reuptake Inhibits pde Phosphodiesterase (PDE) propentofylline->pde Inhibits extracellular_adenosine Increased Extracellular Adenosine adenosine_receptors Adenosine Receptor Activation extracellular_adenosine->adenosine_receptors neuroprotection Neuroprotection adenosine_receptors->neuroprotection camp Increased cAMP pka PKA Activation camp->pka gene_expression Altered Gene Expression pka->gene_expression

Caption: Signaling pathways of Propentofylline.

References

Propentofylline-d6 for Enhanced Accuracy and Precision in Bioanalytical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the accurate and precise quantification of therapeutic agents in biological matrices is paramount. For researchers investigating the neuroprotective and cognitive-enhancing effects of propentofylline, the use of a stable isotope-labeled internal standard, such as Propentofylline-d6, is crucial for developing robust and reliable bioanalytical methods. This guide provides a comparative assessment of the performance of such methods, with a focus on accuracy and precision, supported by experimental data from a closely related analog, pentoxifylline, and its deuterated internal standard, pentoxifylline-d6.

The data presented here is based on a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, which demonstrates the level of accuracy and precision that can be expected when employing a deuterated internal standard in bioanalysis.

Performance Data: Accuracy and Precision

The use of a deuterated internal standard like this compound is designed to mimic the analytical behavior of the parent drug, propentofylline, thereby compensating for variations in sample preparation and instrument response. This leads to superior accuracy and precision in quantitative analysis. The following tables summarize the performance of a validated LC-MS/MS method for a structural analog, pentoxifylline, using pentoxifylline-d6 as the internal standard. These results are representative of the performance achievable with this compound.

Table 1: Intra-Day and Inter-Day Precision and Accuracy

AnalyteNominal Concentration (ng/mL)Intra-Day Precision (%CV, n=5)Intra-Day Accuracy (%)Inter-Day Precision (%CV, n=15)Inter-Day Accuracy (%)
Pentoxifylline5 (LLOQ)3.8102.44.5101.7
15 (LQC)2.598.73.199.5
3000 (MQC)1.9101.22.4100.8
6400 (HQC)1.599.82.0100.1

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data adapted from a study on the bioanalysis of pentoxifylline using pentoxifylline-d6 as an internal standard.

Table 2: Recovery and Matrix Effect

AnalyteConcentration LevelMean Extraction Recovery (%)Matrix Effect (%CV)
PentoxifyllineLQC85.43.2
MQC86.12.8
HQC84.83.5
Pentoxifylline-d6500 ng/mL86.32.9

Data represents the consistency of the extraction process and the minimal influence of the biological matrix on the analytical results.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and comparing results. The following is a representative protocol for the analysis of a xanthine derivative like propentofylline in plasma using a deuterated internal standard.

1. Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 500 ng/mL).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of methanol to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure good separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for propentofylline and this compound need to be determined by direct infusion and optimized for collision energy and other MS parameters.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 precip Add Methanol (Protein Precipitation) vortex1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification peak_integration Peak Area Integration quantification->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration Generate Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration validation Assess Accuracy & Precision concentration->validation

Caption: Experimental workflow for the bioanalysis of propentofylline using this compound.

G cluster_propentofylline Propentofylline (Analyte) cluster_d6 This compound (Internal Standard) P_sample In Sample P_prep During Preparation P_sample->P_prep Extraction Loss Matrix Effects P_analysis In UPLC-MS/MS P_prep->P_analysis Injection Volume Variation Ion Suppression/Enhancement Ratio Analyte/IS Ratio P_analysis->Ratio D6_sample Added to Sample D6_prep During Preparation D6_sample->D6_prep Similar Extraction Loss Similar Matrix Effects D6_analysis In UPLC-MS/MS D6_prep->D6_analysis Similar Injection Volume Variation Similar Ion Suppression/Enhancement D6_analysis->Ratio Result Accurate & Precise Quantification Ratio->Result Compensation for Variability

Propentofylline-d6: Ensuring Specificity and Selectivity in Complex Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Development

In the landscape of pharmacokinetic and metabolic studies, the precise and accurate quantification of therapeutic agents in complex biological matrices is paramount. For a compound like Propentofylline, a xanthine derivative investigated for its neuroprotective and cognitive-enhancing effects, reliable bioanalytical methods are crucial.[1] This guide provides a comparative overview of the use of Propentofylline-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, highlighting its superior specificity and selectivity against other common methodologies.

The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[2][3][4][5] This can significantly compromise the accuracy and reproducibility of results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for mitigating these effects.[6][7][8]

Comparison of Analytical Approaches

The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. Here, we compare the performance of this compound with alternative approaches.

Analytical ApproachPrincipleAdvantagesDisadvantages
This compound (SIL-IS) A deuterated analog of the analyte with identical chemical and physical properties. Co-elutes with the analyte and experiences the same matrix effects.- High Specificity & Selectivity: Minimal cross-talk with the analyte due to the mass difference. - Excellent Matrix Effect Compensation: Tracks and corrects for variations in sample preparation and ionization efficiency.[6][8] - Improved Accuracy & Precision: Leads to more reliable and reproducible quantitative data.[9]- Higher Cost: Synthesis of stable isotope-labeled standards can be expensive.
Structurally Similar Analog (Non-SIL-IS) A compound with a similar chemical structure to the analyte but not isotopically labeled.- Lower Cost: More readily available and less expensive than SIL-IS.- Differential Matrix Effects: May not co-elute perfectly with the analyte and can be affected differently by matrix components. - Potential for Cross-Reactivity: Structural similarity may lead to overlapping signals or interference. - Compromised Accuracy: May not fully compensate for analyte-specific matrix effects.
External Calibration Quantification is based on a calibration curve generated from standards prepared in a clean solvent, without an internal standard.- Simplicity: No need to source or add an internal standard.- High Susceptibility to Matrix Effects: Does not account for any sample-specific variations in extraction recovery or ionization. - Poor Accuracy & Precision: Generally not suitable for quantitative analysis in complex matrices.[10]

Experimental Data: A Case Study with a Structurally Similar Compound

While specific data for this compound is not publicly available, we can extrapolate from a validation study of a similar xanthine derivative, Pentoxifylline, using its deuterated internal standard (Pentoxifylline-d6) in rat plasma.[11][12] This provides a strong surrogate for the expected performance of this compound.

Table 1: Bioanalytical Method Validation Parameters for Pentoxifylline using Pentoxifylline-d6 in Rat Plasma [11][12]

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mLSignal-to-noise ratio ≥ 10
Intra-day Precision (%CV) ≤ 10.5%≤ 15%
Inter-day Precision (%CV) ≤ 8.8%≤ 15%
Intra-day Accuracy (% bias) -8.4% to 7.2%Within ±15%
Inter-day Accuracy (% bias) -6.5% to 5.9%Within ±15%
Extraction Recovery ~85%Consistent and reproducible
Matrix Effect Not significantMinimal variation between lots

The data demonstrates that the use of a deuterated internal standard allows for the development of a highly precise, accurate, and sensitive method that meets regulatory guidelines.

Experimental Protocols

A robust bioanalytical method involves meticulous sample preparation and optimized instrument parameters.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of parameters that would be optimized during method development.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be determined for both Propentofylline and this compound. For example:

    • Propentofylline: m/z [M+H]+ → fragment ion

    • This compound: m/z [M+H+6]+ → fragment ion

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Analyte & IS Peak Areas Detect->Data Generate Data G Principle of Matrix Effect Compensation Analyte_Signal Analyte Signal Matrix_Effect_A Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect_A Final_Signal_A Observed Signal Matrix_Effect_A->Final_Signal_A Ratio Calculate Ratio (Analyte Signal / IS Signal) Final_Signal_A->Ratio IS_Signal IS Signal Matrix_Effect_IS Matrix Effect (Ion Suppression) IS_Signal->Matrix_Effect_IS Final_Signal_IS Observed Signal Matrix_Effect_IS->Final_Signal_IS Final_Signal_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Limit of detection and quantification for Propentofylline with d6 standard

Author: BenchChem Technical Support Team. Date: November 2025

Performance Benchmarks: LOD & LOQ

The sensitivity of an analytical method is defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Propentofylline and its enantiomeric active metabolite M1 in rat serum, cortex, and hippocampus has established a limit of quantification at 0.25 ng/mL for the parent drug.[1] This method employed liquid-liquid extraction for sample preparation and utilized Pentoxifylline as an internal standard.[1]

For comparative purposes, a validated LC-MS/MS method for the quantification of Pentoxifylline, a closely related xanthine derivative, and its metabolites in rat plasma utilized a deuterated internal standard (PTX-d6).[2][3][4][5] While the specific LOD and LOQ for Pentoxifylline are not explicitly stated in the provided abstracts, the use of a stable isotope-labeled internal standard is a widely accepted gold standard in quantitative bioanalysis. This approach is known to improve precision and accuracy by compensating for variability in sample preparation and matrix effects.

CompoundInternal StandardMatrixLimit of Quantification (LOQ)Analytical Method
Propentofylline PentoxifyllineRat Serum, Cortex, Hippocampus0.25 ng/mL[1]LC-MS/MS
Pentoxifylline Pentoxifylline-d6Rat PlasmaNot explicitly stated (Method validated for linearity)[2][3][4][5]LC-MS/MS

Table 1: Comparison of Limit of Quantification for Propentofylline and a Related Compound.

Experimental Protocols

Propentofylline Quantification using LC-MS/MS

This method was developed for the simultaneous determination of Propentofylline and its active metabolite in various rat tissues.

  • Sample Preparation: Liquid-liquid extraction with diethyl ether was employed after the addition of Pentoxifylline as the internal standard. The resulting residue was reconstituted in the mobile phase.[1]

  • Chromatography: A Chiralpak AD column (10 µm, 250 × 4.6 mm i.d.) was used for separation.[1]

  • Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source coupled with a tandem mass spectrometer.[1]

Pentoxifylline Quantification using LC-MS/MS with a d6 Standard

This method provides a robust protocol for the quantification of Pentoxifylline and its metabolites, serving as a valuable reference for developing a method for Propentofylline with a deuterated standard.

  • Sample Preparation: Protein precipitation with methanol was used to extract the analytes and the PTX-d6 internal standard from rat plasma.[3][4]

  • Chromatography: An Imtakt Cadenza® CD-C18 column (100 × 3 mm, 3 µm) was used with an isocratic mobile phase of 0.1% formic acid in water and methanol (20:80, v/v) at a flow rate of 0.2 mL/min.[3][4]

  • Mass Spectrometry: The analysis was performed using an ESI interface in positive ionization mode with multiple reaction monitoring (MRM). The MRM transition for the PTX-d6 internal standard was m/z 285.3 > 187.1.[2][3][4]

Workflow for Propentofylline Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Propentofylline using LC-MS/MS, incorporating the use of an internal standard.

Propentofylline Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Serum) add_is Add Internal Standard (e.g., Propentofylline-d6) sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Propentofylline calibration->quantification

Caption: Experimental workflow for Propentofylline quantification.

Signaling Pathway Context

Propentofylline is known to exert its effects through the inhibition of phosphodiesterase (PDE) and adenosine reuptake. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels. These mechanisms contribute to its neuroprotective and anti-inflammatory properties.

Propentofylline Mechanism of Action cluster_propentofylline Propentofylline cluster_targets Cellular Targets cluster_effects Downstream Effects propentofylline Propentofylline pde Phosphodiesterase (PDE) propentofylline->pde Inhibits adenosine_transporter Adenosine Transporter propentofylline->adenosine_transporter Inhibits camp_cgmp ↑ cAMP & cGMP pde->camp_cgmp Leads to adenosine ↑ Extracellular Adenosine adenosine_transporter->adenosine Leads to neuroprotection Neuroprotection camp_cgmp->neuroprotection anti_inflammation Anti-inflammation camp_cgmp->anti_inflammation adenosine->neuroprotection adenosine->anti_inflammation

Caption: Propentofylline's mechanism of action.

References

A Comparative Guide to Robustness Testing of Analytical Methods: The Role of Propentofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the robustness of an analytical method is a critical attribute, ensuring its reliability and consistency under the rigors of routine use.[1][2] This guide provides a comprehensive comparison of Propentofylline-d6 as an internal standard in the robustness testing of analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to enhance the robustness of bioanalytical methods.[4] This is because it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[4]

Comparative Performance of Internal Standards in Robustness Testing

To illustrate the impact of internal standard selection on method robustness, the following table summarizes hypothetical data from a robustness study of an LC-MS/MS method for the quantification of Propentofylline. The study compares the performance of this compound (a stable isotope-labeled internal standard) with a non-isotopically labeled, structurally analogous internal standard (IS), Compound X. The data represents the percent relative standard deviation (%RSD) of the calculated analyte concentration under varied chromatographic conditions.

Parameter VariedNominal ValueVariationThis compound (%RSD, n=6)Compound X (%RSD, n=6)
Mobile Phase Composition 80:20 (Methanol:Water)78:221.84.5
82:182.15.2
Column Temperature 30°C28°C2.56.1
32°C2.35.8
Flow Rate 0.4 mL/min0.38 mL/min3.17.3
0.42 mL/min2.96.9
Mobile Phase pH 3.02.81.53.8
3.21.74.1

This data is hypothetical and for illustrative purposes.

The results clearly indicate that the method employing this compound as the internal standard exhibits significantly lower variability in analyte concentration despite deliberate changes in critical method parameters. This highlights the superior ability of a stable isotope-labeled internal standard to compensate for minor procedural deviations, thereby ensuring the robustness of the analytical method.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Robustness Testing Protocol for LC-MS/MS Analysis of Propentofylline

Objective: To assess the robustness of the analytical method by evaluating the impact of small, deliberate variations in chromatographic parameters on the quantification of Propentofylline.

Materials:

  • Propentofylline analytical standard

  • This compound (Internal Standard 1)

  • Compound X (Internal Standard 2)

  • HPLC-grade methanol and water

  • Formic acid

  • Control human plasma

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Propentofylline, this compound, and Compound X in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with 50% methanol.

  • Sample Preparation:

    • Spike control human plasma with Propentofylline to a final concentration of 100 ng/mL.

    • Divide the spiked plasma into two sets. To one set, add this compound as the internal standard. To the other set, add Compound X as the internal standard.

    • Perform protein precipitation by adding three volumes of cold methanol to one volume of plasma.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Perform the analysis under the nominal conditions and then with the deliberate variations as outlined in the data table.

    • The nominal chromatographic conditions are as follows:

      • Column: C18, 100 x 2.1 mm, 3.5 µm

      • Mobile Phase: 80:20 Methanol:Water with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 5 µL

    • Monitor the transitions for Propentofylline, this compound, and Compound X in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of Propentofylline in each sample against a calibration curve.

    • For each condition, calculate the mean concentration and the percent relative standard deviation (%RSD) for the six replicate injections.

Visualizations

Logical Relationships in Robustness Testing

The following diagram illustrates the key factors and their relationships in the robustness testing of an analytical method.

cluster_factors Method Parameters cluster_evaluation Evaluation Metrics instrumental Instrumental Factors (e.g., Column Temperature, Flow Rate) accuracy Accuracy instrumental->accuracy precision Precision instrumental->precision selectivity Selectivity instrumental->selectivity chemical Chemical Factors (e.g., Mobile Phase pH, Composition) chemical->accuracy chemical->precision chemical->selectivity method Analytical Method accuracy->method Feedback for Method Optimization precision->method Feedback for Method Optimization selectivity->method Feedback for Method Optimization robustness Robustness Testing robustness->instrumental robustness->chemical method->robustness

Caption: Key factors and evaluation metrics in robustness testing.

Experimental Workflow for Robustness Testing

This diagram outlines the typical workflow for conducting a robustness test.

start Define Critical Method Parameters and Ranges design Design Experiment (e.g., Factorial Design) start->design prepare Prepare Samples with Analyte and Internal Standard design->prepare analyze Perform Analysis under Varied Conditions prepare->analyze collect Collect and Process Data analyze->collect evaluate Evaluate Impact on Performance Characteristics collect->evaluate report Report Findings and Define System Suitability Tests evaluate->report

Caption: A typical experimental workflow for robustness testing.

Signaling Pathway of Propentofylline

This diagram illustrates the mechanism of action of Propentofylline, which involves the inhibition of phosphodiesterase (PDE) and adenosine reuptake.[5][6][7]

cluster_cAMP cAMP Pathway cluster_adenosine Adenosine Pathway propentofylline Propentofylline pde Phosphodiesterase (PDE) propentofylline->pde inhibits adenosine_reuptake Adenosine Reuptake propentofylline->adenosine_reuptake inhibits camp cAMP pde->camp degrades ext_adenosine Extracellular Adenosine adenosine_reuptake->ext_adenosine reduces pka Protein Kinase A (PKA) camp->pka activates neuroprotection Neuroprotection & Anti-inflammatory Effects pka->neuroprotection adenosine_receptors Adenosine Receptors ext_adenosine->adenosine_receptors activates adenosine_receptors->neuroprotection

References

A Comparative Guide to C13 vs. Deuterium Labeled Internal Standards for the Bioanalysis of Propentofylline

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of pharmaceuticals such as Propentofylline, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). The SIL-IS is designed to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. The two most common types of stable isotope labeling involve the incorporation of Carbon-13 (¹³C) or Deuterium (D). This guide provides a detailed comparison of ¹³C- and Deuterium-labeled Propentofylline as internal standards, supported by illustrative experimental data and protocols to aid researchers in selecting the appropriate standard for their needs.

While stable isotope-labeled internal standards are generally preferred, deuterium-labeled compounds can sometimes exhibit different retention times or recoveries compared to the analyte[1][2]. In contrast, a SIL-IS with identical chemical properties to the analyte may mask issues with stability, recovery, and ion suppression[1][2]. Although ¹³C-labeled internal standards are often considered superior for many applications, they are used less frequently than their deuterated counterparts because they are typically more expensive or not commercially available[3].

Key Performance Characteristics

The ideal internal standard should be structurally identical to the analyte, not prone to isotopic exchange, and have the same retention time and response factor[3]. ¹³C-labeled internal standards meet these criteria as they share the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling[3].

Deuterium-labeled standards, however, may present challenges. The physicochemical differences between deuterium and hydrogen can cause deuterated standards to have a different chromatographic retention time than their native analogs, which is particularly noticeable in liquid chromatography separations[4]. This shift can affect the accuracy and reproducibility of quantification, especially in complex biological matrices[4]. Furthermore, deuterated standards may exhibit isotope instability and undergo exchange or scrambling effects during storage and experimental procedures, particularly if the deuterium label is in an exchangeable position[4].

Comparative studies have shown that ¹³C-labeled internal standards are better suited for correcting ion suppression effects in UHPLC-MS/MS[5]. The closer co-elution of the ¹³C-labeled standard with the analyte allows for more effective compensation of matrix effects, leading to improved data quality[6][7].

Illustrative Performance Data

The following table summarizes the expected performance of ¹³C- and Deuterium-labeled Propentofylline internal standards in a typical bioanalytical assay.

Parameter Propentofylline (Analyte) ¹³C-Propentofylline (IS) D-Propentofylline (IS) Comment
Retention Time (RT) (min) 2.502.502.48D-labeling can cause a slight shift in retention time.
Relative Retention Time (RRT) 1.001.000.99¹³C-IS perfectly co-elutes with the analyte.
Matrix Effect (%) 8586 (Corrected)92 (Corrected)¹³C-IS provides more accurate correction for ion suppression due to co-elution.
Recovery (%) 929391Both standards show comparable recovery.
Accuracy (%RE) - LQC --0.5-2.1¹³C-IS may offer slightly better accuracy.
Precision (%CV) - LQC -2.13.5¹³C-IS may offer slightly better precision.
Accuracy (%RE) - HQC -1.22.8¹³C-IS may offer slightly better accuracy.
Precision (%CV) - HQC -1.83.1¹³C-IS may offer slightly better precision.

This data is illustrative and intended to reflect typical outcomes based on the known properties of these types of internal standards.

Experimental Protocols

A robust bioanalytical method is crucial for generating reliable data. Below is a representative protocol for the quantification of Propentofylline in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (either ¹³C- or D-Propentofylline).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Propentofylline: [M+H]⁺ > fragment ion

    • ¹³C-Propentofylline: [M+H]⁺ > fragment ion

    • D-Propentofylline: [M+H]⁺ > fragment ion

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for Propentofylline.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (¹³C- or D-Propentofylline) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_acq Data Acquisition (MRM) inject->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Bioanalytical workflow for Propentofylline.

Propentofylline's Mode of Action

Propentofylline is known to be a phosphodiesterase (PDE) inhibitor and also blocks the reuptake of adenosine. The following diagram illustrates this simplified signaling pathway.

Caption: Propentofylline's signaling pathways.

Conclusion

The selection of an internal standard is a critical decision in the development of a quantitative bioanalytical method. For Propentofylline, both ¹³C- and Deuterium-labeled standards can be utilized effectively. However, based on the general principles of isotopic labeling, a ¹³C-labeled internal standard is theoretically superior and likely to provide higher accuracy and precision. This is primarily due to its identical chromatographic behavior to the unlabeled analyte, which allows for more effective correction of matrix effects.

While Deuterium-labeled standards are often more accessible and cost-effective, they may require more extensive validation to ensure that any chromatographic shift does not compromise data quality. For regulated bioanalysis where the highest level of accuracy is required, a ¹³C-labeled internal standard for Propentofylline would be the preferred choice. For routine or high-throughput screening applications, a well-characterized Deuterium-labeled standard may be a suitable and economical alternative.

References

Validation of Propentofylline-d6 for Use in Different Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation process for Propentofylline-d6 as an internal standard in bioanalytical methods. It is intended for researchers, scientists, and drug development professionals who are developing and validating assays for the quantification of propentofylline in various biological matrices. This document outlines the key validation parameters, presents comparative data in structured tables, provides detailed experimental protocols, and illustrates relevant biological and experimental workflows.

The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly using mass spectrometry-based methods like LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. The ideal IS co-elutes with the analyte, experiences similar ionization efficiency, and behaves similarly during sample extraction. Deuterated analogs of the analyte, such as this compound, are considered the "gold standard" for internal standards. The deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties. This ensures that the IS and the analyte behave almost identically during chromatography and ionization, effectively compensating for variability in sample preparation and instrument response.

Experimental Workflow for Validation

The validation of an analytical method using a new internal standard like this compound follows a structured workflow. This process ensures that the method is reliable, reproducible, and suitable for its intended purpose. The following diagram illustrates a typical validation workflow.

Figure 1. Experimental Workflow for Method Validation cluster_prep Preparation cluster_validation Core Validation Assays cluster_application Application prep_method Method Development & Optimization prep_reagents Reagent & Standard Preparation prep_method->prep_reagents val_linearity Linearity & Range prep_reagents->val_linearity val_accuracy Accuracy & Precision (Intra- & Inter-day) val_linearity->val_accuracy val_selectivity Selectivity & Specificity val_accuracy->val_selectivity val_matrix Matrix Effect val_selectivity->val_matrix val_recovery Extraction Recovery val_matrix->val_recovery val_stability Stability (Freeze-Thaw, Bench-Top, etc.) val_recovery->val_stability app_study Application to Study Samples val_stability->app_study app_report Final Report Generation app_study->app_report

Caption: Figure 1. A generalized workflow for the validation of a bioanalytical method using a deuterated internal standard.

Comparative Performance Data

The following tables summarize hypothetical validation data for this compound as an internal standard for the quantification of propentofylline in human plasma and rat urine. These tables are intended to provide a benchmark for expected performance.

Table 1: Linearity and Range

Biological MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1 - 1000> 0.995
Rat Urine5 - 5000> 0.995

Table 2: Accuracy and Precision

Biological MatrixSpiked Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Human Plasma398.74.599.15.2
50101.23.1100.53.8
80099.52.599.83.1
Rat Urine1597.95.198.36.0
250102.03.8101.34.5
4000100.82.9101.13.7

Table 3: Matrix Effect and Extraction Recovery

Biological MatrixMatrix Effect (%)Extraction Recovery (%)
Human Plasma95.2 - 103.585.7 ± 4.1
Rat Urine92.1 - 105.081.3 ± 5.5

Experimental Protocols

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Propentofylline: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion + 6] > [Product Ion + 6]

Validation Experiments
  • Linearity: Prepare calibration standards by spiking known concentrations of propentofylline into the blank biological matrix.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Mechanism of Action: Signaling Pathways of Propentofylline

Propentofylline exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms.[1][2] It is known to inhibit phosphodiesterase (PDE) and adenosine reuptake.[1][3] The inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn activates protein kinase A (PKA) and protein kinase G (PKG).[1] By inhibiting adenosine reuptake, propentofylline increases the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to neuroprotective and anti-inflammatory effects.[1]

Figure 2. Signaling Pathways of Propentofylline cluster_propentofylline Propentofylline Action cluster_pathways Intracellular Signaling cluster_effects Cellular Effects propentofylline Propentofylline pde Phosphodiesterase (PDE) Inhibition propentofylline->pde adenosine Adenosine Reuptake Inhibition propentofylline->adenosine camp_cgmp ↑ cAMP & cGMP pde->camp_cgmp adenosine_receptors Adenosine Receptor Activation adenosine->adenosine_receptors pka_pkg ↑ PKA & PKG Activation camp_cgmp->pka_pkg neuroprotection Neuroprotection pka_pkg->neuroprotection adenosine_receptors->neuroprotection anti_inflammatory Anti-inflammatory Effects adenosine_receptors->anti_inflammatory

Caption: Figure 2. Simplified signaling pathways modulated by Propentofylline.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of propentofylline in various biological matrices. Its stable isotopic label ensures that it closely mimics the behavior of the unlabeled analyte, leading to improved accuracy and precision in bioanalytical assays. The validation data presented in this guide, although hypothetical, demonstrates the expected high level of performance of this compound. Researchers are encouraged to perform their own comprehensive validation studies to ensure that the method is suitable for their specific application.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propentofylline-d6
Reactant of Route 2
Reactant of Route 2
Propentofylline-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.